molecular formula C39H70N7O18P3S B15547768 11-hydroxyoctadecanoyl-CoA

11-hydroxyoctadecanoyl-CoA

Cat. No.: B15547768
M. Wt: 1050.0 g/mol
InChI Key: NLYXFWYWNIWIAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-hydroxyoctadecanoyl-CoA is a useful research compound. Its molecular formula is C39H70N7O18P3S and its molecular weight is 1050.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C39H70N7O18P3S

Molecular Weight

1050.0 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 11-hydroxyoctadecanethioate

InChI

InChI=1S/C39H70N7O18P3S/c1-4-5-6-10-13-16-27(47)17-14-11-8-7-9-12-15-18-30(49)68-22-21-41-29(48)19-20-42-37(52)34(51)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-33(63-65(53,54)55)32(50)38(62-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-28,32-34,38,47,50-51H,4-24H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)

InChI Key

NLYXFWYWNIWIAS-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling the Enigmatic Role of 11-Hydroxyoctadecanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Novel Long-Chain Acyl-CoA and its Potential Biological Significance

Abstract

While the field of lipidomics has rapidly advanced, the specific biological functions of many lipid metabolites remain elusive. 11-hydroxyoctadecanoyl-CoA, a long-chain hydroxy fatty acyl-CoA, represents one such molecule with limited characterization in current scientific literature. This technical guide synthesizes the available information on related hydroxy fatty acyl-CoAs to extrapolate potential functions, metabolic pathways, and signaling roles for this compound. This document is intended for researchers, scientists, and drug development professionals interested in the expanding frontier of lipid metabolism and its therapeutic implications. Due to the nascent stage of research on this specific molecule, this guide will focus on the established roles of similar compounds to provide a foundational framework for future investigation.

Introduction to Hydroxy Fatty Acyl-CoAs

Hydroxy fatty acids and their CoA esters are a class of lipids that play diverse roles in cellular physiology and pathology. The position of the hydroxyl group on the acyl chain is critical in determining the molecule's metabolic fate and biological activity. Generally, acyl-CoAs are central intermediates in fatty acid metabolism, participating in both anabolic and catabolic pathways.[1] They are essential for energy production through β-oxidation, the synthesis of complex lipids, and cellular signaling. The introduction of a hydroxyl group can significantly alter the physicochemical properties of the fatty acyl-CoA, influencing its interaction with enzymes and its role in metabolic pathways.

Potential Synthesis and Metabolism of this compound

The synthesis of this compound is not explicitly detailed in the existing literature. However, it is plausible that its formation occurs through the hydroxylation of octadecanoyl-CoA (stearoyl-CoA) by a cytochrome P450 (CYP) enzyme or via the β-oxidation of longer-chain hydroxylated fatty acids.

Hypothetical Metabolic Pathways

Based on the metabolism of other hydroxy fatty acyl-CoAs, this compound could potentially be a substrate for several enzymatic reactions:

  • β-Oxidation: Similar to other long-chain acyl-CoAs, it may undergo mitochondrial or peroxisomal β-oxidation to yield acetyl-CoA for the Krebs cycle or for the synthesis of other molecules. The presence of the hydroxyl group might necessitate the action of specialized enzymes to bypass this modification during the oxidation process.

  • Esterification: It could be incorporated into complex lipids such as triglycerides, phospholipids (B1166683), or cholesterol esters, thereby influencing membrane structure and function.

  • Desaturation and Elongation: The acyl chain could be further modified by desaturases and elongases, leading to the formation of a diverse array of signaling lipids.

The following diagram illustrates a hypothetical metabolic pathway for this compound, drawing parallels from known fatty acid metabolic routes.

hypothetical_metabolism Octadecanoyl-CoA Octadecanoyl-CoA This compound This compound Octadecanoyl-CoA->this compound Hydroxylation (CYP Enzymes) Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Mitochondrial/Peroxisomal Complex Lipids Complex Lipids This compound->Complex Lipids Esterification Signaling Molecules Signaling Molecules This compound->Signaling Molecules Further Modification Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA

A hypothetical metabolic pathway for this compound.

Postulated Biological Functions and Signaling Roles

While direct evidence is lacking for this compound, the functions of other hydroxy fatty acids suggest several potential roles:

  • Energy Metabolism: As an intermediate in fatty acid oxidation, it could contribute to cellular energy homeostasis.

  • Membrane Biology: Its incorporation into phospholipids could alter membrane fluidity, curvature, and the function of membrane-bound proteins.

  • Cell Signaling: It could act as a precursor to signaling molecules or directly interact with nuclear receptors to regulate gene expression. Long-chain acyl-CoAs have been implicated in the regulation of various cellular processes, including insulin (B600854) secretion and gene transcription.

The diagram below outlines a potential signaling cascade initiated by this compound, based on established lipid signaling paradigms.

potential_signaling cluster_cell Cellular Environment This compound This compound Nuclear_Receptors Nuclear Receptors (e.g., PPARs) This compound->Nuclear_Receptors Binding & Activation Membrane_Modification Membrane Lipid Modification This compound->Membrane_Modification Incorporation Gene_Expression Target Gene Expression Nuclear_Receptors->Gene_Expression Biological_Response Biological Response Gene_Expression->Biological_Response Altered_Protein_Function Altered Membrane Protein Function Membrane_Modification->Altered_Protein_Function Altered_Protein_Function->Biological_Response

Potential signaling roles of this compound.

Quantitative Data on Related Hydroxy Acyl-CoAs

Direct quantitative data for this compound is not available. However, data from studies on other long-chain acyl-CoAs can provide a comparative context for future experiments. The table below summarizes key parameters for related molecules.

Parameter3-Hydroxyoctadecanoyl-CoA12-Hydroxyoctadecanoyl-CoAOctadecanoyl-CoA
Molecular Weight ~1036 g/mol 1050.0 g/mol [2]~1020 g/mol
Cellular Location Mitochondria, PeroxisomesPlant Metabolite[2]Mitochondria, ER
Associated Pathways Fatty acid elongation, β-oxidation[3]Fatty acid metabolismFatty acid synthesis & oxidation
Known Functions Intermediate in fatty acid metabolism[3]Plant metabolite[2]Energy source, lipid synthesis

Methodologies for Future Investigation

To elucidate the biological function of this compound, a multi-pronged experimental approach is necessary.

Experimental Workflow for Identification and Quantification

The following workflow outlines a standard approach for the analysis of this compound in biological samples.

experimental_workflow Sample_Collection Biological Sample (Tissue, Cells) Lipid_Extraction Lipid Extraction (e.g., Folch method) Sample_Collection->Lipid_Extraction LC_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis Biological_Interpretation Biological Interpretation Data_Analysis->Biological_Interpretation

Workflow for the analysis of this compound.
Detailed Experimental Protocols

Protocol 1: Lipid Extraction from Mammalian Cells

  • Cell Harvesting: Harvest cultured cells by trypsinization or scraping. Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

  • Homogenization: Resuspend the cell pellet in a methanol:water (1:1, v/v) solution and homogenize using a probe sonicator on ice.

  • Phase Separation: Add chloroform (B151607) to the homogenate to achieve a final chloroform:methanol:water ratio of 2:1:0.8 (v/v/v). Vortex thoroughly.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

Protocol 2: Quantification by LC-MS/MS

  • Chromatographic Separation: Use a C18 reverse-phase column for separation of the lipid species. A gradient elution with mobile phases containing acetonitrile (B52724) and water with formic acid is typically employed.

  • Mass Spectrometry: Perform analysis using a triple quadrupole mass spectrometer in negative ion mode.

  • MRM Analysis: Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for this compound and an appropriate internal standard.

  • Data Processing: Integrate peak areas and quantify concentrations using a calibration curve generated with synthetic standards.

Conclusion and Future Directions

The biological function of this compound remains an open area of investigation. Based on the known roles of structurally similar molecules, it is hypothesized to be an intermediate in fatty acid metabolism with potential roles in energy homeostasis, membrane biology, and cellular signaling. Future research should focus on the definitive identification and quantification of this molecule in various biological systems, the characterization of the enzymes involved in its synthesis and degradation, and the elucidation of its specific molecular targets and downstream effects. The experimental frameworks provided in this guide offer a starting point for researchers to unravel the physiological and pathological significance of this enigmatic lipid metabolite.

References

11-Hydroxyoctadecanoyl-CoA: A Putative Signaling Molecule in Metabolic Regulation and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Long-chain fatty acids and their CoA-activated derivatives are increasingly recognized as crucial signaling molecules, modulating a variety of physiological processes from metabolic homeostasis to inflammation. This whitepaper focuses on 11-hydroxyoctadecanoyl-CoA, a hydroxylated long-chain fatty acyl-CoA, and explores its potential as a signaling molecule. While direct research on this compound is nascent, this guide synthesizes current knowledge on related hydroxy fatty acids and acyl-CoAs to build a framework for its investigation. We delve into its likely metabolic origins, prospective signaling pathways, particularly through the G-protein coupled receptor 120 (GPR120), and present detailed experimental protocols for its study. This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this emerging class of lipid mediators.

Introduction: The Rise of Fatty Acyl-CoAs as Signaling Molecules

Fatty acids are not merely cellular building blocks and energy sources; they are also potent signaling molecules. Their activation to acyl-Coenzyme A (acyl-CoA) thioesters is a critical step in their metabolism, and these activated forms can also participate in cellular signaling.[1][2] Acyl-CoAs are involved in diverse cellular processes, including transcriptional regulation and protein post-translational modification.[2][3] The cellular content of acyl-CoAs has been correlated with insulin (B600854) resistance, suggesting a role in lipotoxicity in non-adipose tissues.[1]

11-hydroxyoctadecanoic acid, the precursor to this compound, belongs to the class of long-chain fatty acids.[4][5] While the direct signaling functions of this compound are yet to be extensively elucidated, the signaling properties of other long-chain fatty acids provide a strong basis for its putative roles.

Biosynthesis and Metabolism of this compound

The metabolic pathways leading to the synthesis and degradation of this compound are not fully characterized. However, it is logical to infer its formation from 11-hydroxyoctadecanoic acid via the action of an acyl-CoA synthetase. Long-chain acyl-CoA synthetases (ACSLs) are a family of enzymes that catalyze the formation of acyl-CoAs from fatty acids, ATP, and Coenzyme A.[6] ACSL1 is a predominant isoform in the liver and is crucial for directing fatty acids towards either mitochondrial oxidation or lipid synthesis.[6]

Once formed, this compound would be subject to further metabolic processing, likely through pathways of fatty acid oxidation. The presence of the hydroxyl group may influence its metabolism compared to its non-hydroxylated counterpart, stearoyl-CoA.

The GPR120 Signaling Pathway: A Likely Target for this compound

G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a key receptor for medium and long-chain fatty acids, including omega-3 fatty acids.[7][8][9] GPR120 is expressed in various tissues, including adipose tissue, pro-inflammatory macrophages, and the intestines, and plays a critical role in regulating glucose metabolism, inflammation, and insulin sensitivity.[7][8]

Activation of GPR120 by a ligand, such as a long-chain fatty acid, can initiate two primary signaling cascades:

  • Gαq/11-Mediated Signaling: This pathway involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade is implicated in stimulating glucose uptake.[9][10]

  • β-Arrestin-2-Mediated Anti-inflammatory Signaling: Upon ligand binding, GPR120 can also recruit β-arrestin-2. This interaction leads to the internalization of the receptor and mediates potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[8]

Given that this compound is a long-chain fatty acyl-CoA, it is highly plausible that it or its precursor, 11-hydroxyoctadecanoic acid, acts as an agonist for GPR120. The functional consequences of such an interaction would likely include enhanced insulin sensitivity and reduced inflammation.

Below is a diagram illustrating the proposed GPR120 signaling pathway activated by a long-chain fatty acid agonist.

GPR120_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR120 GPR120 Gq Gαq/11 GPR120->Gq activates beta_arrestin β-Arrestin-2 GPR120->beta_arrestin recruits PLC PLC IP3 IP3 PLC->IP3 produces PKC PKC PLC->PKC activates Gq->PLC activates Ligand This compound (or precursor) Ligand->GPR120 binds Ca_release Ca²⁺ Release IP3->Ca_release Glucose_Uptake Increased Glucose Uptake PKC->Glucose_Uptake NFkB_inhibition NF-κB Inhibition beta_arrestin->NFkB_inhibition Anti_inflammatory Anti-inflammatory Effects NFkB_inhibition->Anti_inflammatory

Caption: Proposed GPR120 signaling pathways for this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for a known selective GPR120 agonist, providing a reference for the potential potency of this compound.

CompoundTargetAssayEC₅₀ (μM)Reference
GPR120 compound AHuman GPR120β-arrestin-2 recruitment~0.35[10][11]
GPR120 compound AMouse GPR120β-arrestin-2 recruitment~0.35[10][11]

Detailed Experimental Protocols

Investigating the signaling properties of this compound requires a combination of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments.

In Vitro GPR120 Activation Assays

Objective: To determine if this compound can activate GPR120 and to quantify its potency and efficacy.

a) β-Arrestin-2 Recruitment Assay:

  • Cell Line: HEK293 cells stably co-expressing human or mouse GPR120 and a β-arrestin-2 fusion protein (e.g., β-galactosidase enzyme complementation system).

  • Procedure:

    • Plate the cells in a 96-well plate and culture overnight.

    • Prepare serial dilutions of this compound in a suitable vehicle (e.g., DMSO).

    • Remove the culture medium and add the compound dilutions to the cells.

    • Incubate for 60-90 minutes at 37°C.

    • Add the detection reagents for the β-arrestin-2 recruitment system according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis: Plot the signal as a function of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

b) Inositol Phosphate (IP₃) Production Assay:

  • Cell Line: CHO or HEK293 cells transiently or stably expressing GPR120.

  • Procedure:

    • Label the cells with [³H]-myo-inositol overnight.

    • Wash the cells and pre-incubate with a LiCl solution to inhibit inositol monophosphatase.

    • Stimulate the cells with various concentrations of this compound for a defined period (e.g., 30 minutes).

    • Lyse the cells and isolate the inositol phosphates using anion-exchange chromatography.

    • Quantify the [³H]-IP₃ levels by liquid scintillation counting.

  • Data Analysis: Calculate the fold increase in IP₃ production over baseline and determine the EC₅₀ from the dose-response curve.

In Vivo Studies in Animal Models of Metabolic Disease

Objective: To evaluate the effects of this compound on glucose metabolism and inflammation in vivo.

  • Animal Model: High-fat diet (HFD)-induced obese and insulin-resistant mice (e.g., C57BL/6J).

  • Procedure:

    • Acclimatize the mice and feed them an HFD for a specified duration (e.g., 12-16 weeks) to induce the metabolic phenotype.

    • Administer this compound or vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a defined dose and frequency.

    • Perform an Oral Glucose Tolerance Test (OGTT):

      • Fast the mice overnight.

      • Administer the test compound.

      • After a set time (e.g., 30 minutes), administer a glucose bolus orally.

      • Measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose challenge.

    • At the end of the study, collect blood and tissues (liver, adipose tissue, muscle) for analysis of insulin levels, inflammatory markers (e.g., cytokines), and gene expression.

  • Data Analysis: Compare the area under the curve (AUC) for glucose during the OGTT between the treatment and control groups. Analyze plasma insulin and tissue inflammatory markers using ELISA or other immunoassays.

The following diagram outlines a typical experimental workflow for in vivo studies.

InVivo_Workflow start Start hfd Induce Obesity with High-Fat Diet start->hfd treatment Administer This compound or Vehicle hfd->treatment ogtt Perform Oral Glucose Tolerance Test (OGTT) treatment->ogtt collection Collect Blood and Tissue Samples ogtt->collection analysis Analyze Glucose, Insulin, and Inflammatory Markers collection->analysis end End analysis->end

Caption: Workflow for in vivo evaluation of metabolic effects.

Analytical Methods for Acyl-CoA Detection

Objective: To quantify the levels of this compound in biological samples.

  • Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][12]

  • Sample Preparation:

    • Homogenize tissue or cell samples in a suitable extraction buffer.

    • Perform a solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering substances.

    • Elute the acyl-CoAs and evaporate the solvent.

    • Reconstitute the sample in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis:

    • Separate the acyl-CoAs using reversed-phase or hydrophilic interaction liquid chromatography (HILIC).[12][13]

    • Detect and quantify the target analyte using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Use a stable isotope-labeled internal standard for accurate quantification. Generate a standard curve with a synthetic this compound standard to determine the concentration in the samples.

Therapeutic Potential and Future Directions

The discovery of selective GPR120 agonists has opened new avenues for the treatment of type 2 diabetes and other metabolic disorders.[7][10] If this compound is confirmed as a GPR120 agonist, it could represent an endogenous signaling molecule with therapeutic potential. Further research is needed to:

  • Unequivocally identify this compound as a ligand for GPR120.

  • Characterize its pharmacokinetic and pharmacodynamic properties.

  • Investigate its role in various physiological and pathophysiological contexts, including metabolic diseases, inflammatory conditions, and cancer.[14]

  • Explore the potential for developing synthetic analogs with improved drug-like properties.

Conclusion

While direct evidence is still emerging, the existing literature on long-chain fatty acids and their CoA derivatives strongly suggests that this compound is a plausible signaling molecule with the potential to modulate key cellular processes through receptors like GPR120. The experimental frameworks provided in this guide offer a roadmap for researchers to systematically investigate the biological functions of this and other novel lipid mediators. Such studies will be instrumental in unlocking new therapeutic strategies for a range of metabolic and inflammatory diseases.

References

Regulation of 11-Hydroxyoctadecanoyl-CoA Levels in Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

11-Hydroxyoctadecanoyl-CoA is a hydroxylated long-chain acyl-CoA species. While its specific biological roles are still under investigation, its metabolism is intrinsically linked to the broader pathways of fatty acid hydroxylation and degradation. The regulation of its tissue levels is a complex interplay between its synthesis, primarily through cytochrome P450-mediated hydroxylation of stearoyl-CoA, and its degradation via the beta-oxidation pathway. The expression and activity of the enzymes in these pathways are subject to transcriptional and allosteric control, and exhibit significant tissue-specific variations. This guide provides a comprehensive overview of the current understanding of the molecular mechanisms governing the homeostasis of this compound, supported by experimental methodologies and pathway visualizations.

Biosynthesis of this compound

The formation of this compound is a two-step process: the hydroxylation of stearic acid (octadecanoic acid) to 11-hydroxystearic acid, followed by its activation to the corresponding CoA thioester.

Hydroxylation of Stearic Acid

The key enzymatic step in the synthesis of 11-hydroxystearic acid is the regio-specific hydroxylation of the fatty acid chain. This reaction is predominantly catalyzed by cytochrome P450 (CYP) monooxygenases.

  • Key Enzyme Family: The CYP4 family of enzymes is well-established for its role in the ω- and (ω-1)-hydroxylation of fatty acids.[1][2] While direct evidence for 11-hydroxylation of stearic acid is limited, studies have shown that "metabolic switching" to in-chain hydroxylation can occur with certain substrates and CYP isoforms.[3] CYP4A11 and members of the CYP4F subfamily are strong candidates for this activity, given their known roles in fatty acid metabolism.[1][4]

  • Tissue-Specific Expression: The expression of CYP4 enzymes is highly tissue-specific. For instance, CYP4A11 is abundantly expressed in the liver and kidneys.[4] This tissue-specific expression pattern dictates the local capacity for synthesizing 11-hydroxystearic acid.

Activation to this compound

Once formed, 11-hydroxystearic acid is activated to its metabolically active form, this compound, by long-chain acyl-CoA synthetases (ACSLs). This ATP-dependent reaction is a critical step for its entry into metabolic pathways.

Degradation of this compound

The primary catabolic pathway for this compound is beta-oxidation, which occurs in both mitochondria and peroxisomes.[5][6] This process involves the sequential cleavage of two-carbon units from the acyl chain.

  • Core Beta-Oxidation Enzymes: The canonical beta-oxidation spiral consists of four key enzymes:

    • Acyl-CoA Dehydrogenase: Introduces a double bond.

    • Enoyl-CoA Hydratase: Adds a water molecule across the double bond.

    • Hydroxyacyl-CoA Dehydrogenase: Oxidizes the hydroxyl group.

    • Ketoacyl-CoA Thiolase: Cleaves the two-carbon acetyl-CoA unit.[5]

  • Auxiliary Enzymes: The presence of the hydroxyl group at the 11-position may necessitate the involvement of auxiliary enzymes to handle the modified substrate as the beta-oxidation spiral proceeds past this point.

Regulation of Enzyme Activity and Expression

The levels of this compound are tightly controlled through the regulation of the enzymes involved in its synthesis and degradation.

Transcriptional Regulation of CYP4 Genes

The expression of CYP4 genes is under the control of nuclear receptors, which are ligand-activated transcription factors.

  • Hepatocyte Nuclear Factor 4-alpha (HNF4α): This nuclear receptor is a key regulator of many hepatic genes, including several CYPs, and plays a central role in integrating drug and fatty acid metabolism.[7][8]

  • Co-regulation: CYP4F genes are located in a cluster on chromosome 19 and exhibit evidence of co-evolution and co-regulation, suggesting coordinated control of their expression.[9]

Allosteric Regulation of Beta-Oxidation

The flux through the beta-oxidation pathway is sensitive to the energy state of the cell and the levels of metabolic intermediates.

  • Product Inhibition: The enzymes of beta-oxidation are inhibited by their respective acyl-CoA products.[5]

  • Redox State: An increased NADH/NAD+ ratio inhibits hydroxyacyl-CoA dehydrogenase.[5]

  • Acetyl-CoA/CoA Ratio: A high acetyl-CoA to free CoA ratio provides negative feedback on the thiolase reaction.[5]

Quantitative Data

Acyl-CoA SpeciesTissueConcentration (pmol/mg protein)Reference
Palmitoyl-CoARat Liver10-30[10]
Stearoyl-CoARat Liver5-15[10]
Oleoyl-CoARat Liver20-50[10]

Table 1: Representative concentrations of long-chain acyl-CoAs in rat liver. These values provide an approximate range for what might be expected for this compound.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for the analysis of long-chain and hydroxy acyl-CoAs.[10][11][12]

5.1.1. Sample Preparation and Extraction

  • Tissue Homogenization: Flash-freeze tissue samples in liquid nitrogen and grind to a fine powder. Homogenize the powdered tissue in 10 volumes of ice-cold 10% (w/v) trichloroacetic acid.

  • Protein Precipitation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Lipid Extraction: Resuspend the pellet in a solution of 2:1 (v/v) methanol (B129727):chloroform and vortex vigorously. Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the aqueous-methanolic phase containing the acyl-CoAs onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the acyl-CoAs with methanol.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

5.1.2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) hydroxide (B78521) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor-to-product ion transitions for this compound would need to be determined using a synthesized standard. The precursor ion would be the [M+H]+ ion. A characteristic product ion would likely result from the neutral loss of the CoA moiety (507 Da).

Visualization of Pathways

Proposed Biosynthetic and Degradative Pathways

G cluster_synthesis Biosynthesis cluster_degradation Degradation (Beta-Oxidation) Stearoyl-CoA Stearoyl-CoA 11-Hydroxystearic Acid 11-Hydroxystearic Acid Stearoyl-CoA->11-Hydroxystearic Acid Hydroxylation This compound This compound 11-Hydroxystearic Acid->this compound Activation CYP4 Family CYP4 Family CYP4 Family->Stearoyl-CoA ACSL ACSL ACSL->11-Hydroxystearic Acid 11-Hydroxyoctadecanoyl-CoA_deg This compound Acetyl-CoA Acetyl-CoA 11-Hydroxyoctadecanoyl-CoA_deg->Acetyl-CoA Shorter Acyl-CoA Shorter Acyl-CoA 11-Hydroxyoctadecanoyl-CoA_deg->Shorter Acyl-CoA Beta-Oxidation Enzymes Beta-Oxidation Enzymes Beta-Oxidation Enzymes->11-Hydroxyoctadecanoyl-CoA_deg

Caption: Overview of the proposed synthesis and degradation pathways for this compound.

Experimental Workflow for Quantification

G Tissue Sample Tissue Sample Homogenization Homogenization Tissue Sample->Homogenization Protein Precipitation Protein Precipitation Homogenization->Protein Precipitation Lipid Extraction Lipid Extraction Protein Precipitation->Lipid Extraction Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Lipid Extraction->Solid-Phase Extraction (SPE) SPE SPE Solvent Evaporation Solvent Evaporation SPE->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Quantification Quantification LC-MS/MS Analysis->Quantification

Caption: A typical experimental workflow for the quantification of this compound from tissue samples.

Regulatory Signaling Pathways

G cluster_transcriptional Transcriptional Regulation cluster_allosteric Allosteric Regulation HNF4α HNF4α CYP4 Gene Expression CYP4 Gene Expression HNF4α->CYP4 Gene Expression Activates CYP4 Enzymes CYP4 Enzymes CYP4 Gene Expression->CYP4 Enzymes NADH/NAD+ Ratio NADH/NAD+ Ratio Beta-Oxidation Beta-Oxidation NADH/NAD+ Ratio->Beta-Oxidation Inhibits Acetyl-CoA/CoA Ratio Acetyl-CoA/CoA Ratio Acetyl-CoA/CoA Ratio->Beta-Oxidation Inhibits

Caption: Key transcriptional and allosteric mechanisms regulating the metabolism of this compound.

Conclusion and Future Directions

The regulation of this compound levels in tissues is a multifaceted process governed by the interplay of synthetic and degradative pathways. While the key enzyme families and regulatory principles can be inferred from the broader field of fatty acid metabolism, direct experimental evidence for this specific molecule is lacking. Future research should focus on identifying the specific CYP4 isoforms responsible for 11-hydroxylation of stearic acid and elucidating the precise roles of beta-oxidation enzymes in its degradation. Furthermore, the development of validated quantitative methods will be crucial for determining the tissue distribution of this compound and for investigating its potential roles in health and disease. Such studies will be instrumental for drug development professionals targeting pathways involving hydroxylated fatty acids.

References

The Enigmatic Role of 11-Hydroxyoctadecanoyl-CoA in Plant Lipid Biochemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The vast and complex world of plant lipid biochemistry is replete with molecules that play critical roles in cellular structure, energy storage, and signaling. Among these, hydroxy fatty acids (HFAs) are a class of molecules that have garnered significant attention for their diverse functions, particularly as components of protective barriers and as signaling molecules. While certain HFAs, such as ricinoleic acid, have been extensively studied, others remain enigmatic. This technical guide delves into the current understanding of 11-hydroxyoctadecanoyl-CoA, a less-characterized yet potentially significant player in plant lipid metabolism. Drawing upon the broader knowledge of HFA biochemistry, this document provides a comprehensive overview of its putative biosynthesis, metabolic roles, and the analytical strategies required for its study.

Biosynthesis of this compound

The introduction of a hydroxyl group onto a fatty acyl chain is a critical modification that dramatically alters the molecule's physical and chemical properties. In plants, this process is primarily catalyzed by cytochrome P450-dependent monooxygenases.[1] These enzymes are a large and diverse family of heme-containing proteins that catalyze a wide range of oxidative reactions.[1]

The biosynthesis of this compound is presumed to occur via the in-chain hydroxylation of an 18-carbon saturated fatty acyl-CoA, stearoyl-CoA. While the specific enzyme responsible for the 11-position hydroxylation has not yet been definitively identified in plants, the general mechanism is understood. A cytochrome P450 enzyme would bind to the stearoyl-CoA substrate and, utilizing molecular oxygen and electrons from a redox partner (typically NADPH-cytochrome P450 reductase), would insert a hydroxyl group at the C-11 position. Evidence for the existence of 11-hydroxylated C18 fatty acids comes from studies on Jatropha curcas, where 11-hydroxy-9E-octadecenoic acid has been identified.[2]

Biosynthesis_of_this compound cluster_cofactors Cofactors Stearoyl-CoA Stearoyl-CoA enzyme Cytochrome P450 (In-chain hydroxylase) Stearoyl-CoA->enzyme This compound This compound enzyme->this compound O2 O2 O2->enzyme O2 NADPH NADPH NADPH->enzyme NADPH + H+

Figure 1: Putative biosynthetic pathway of this compound.

Metabolic Roles of this compound

The functional significance of this compound in plants is likely multifaceted, spanning from structural contributions to cell walls to potential roles in signaling cascades.

Component of Cutin and Suberin

The plant cuticle is a protective, hydrophobic layer covering the aerial parts of plants, and its primary structural component is the biopolyester cutin. Suberin is a similar polyester (B1180765) found in the cell walls of various tissues, such as the root endodermis and periderm, where it forms a barrier to water and solute movement. Both cutin and suberin are primarily composed of ω-hydroxy acids and their derivatives.[3] However, in-chain hydroxylated fatty acids are also known to be incorporated into these polymers, where they can provide sites for branching and cross-linking, thereby influencing the polymer's architecture and properties.[4] It is plausible that 11-hydroxyoctadecanoic acid, derived from its CoA ester, is a monomeric building block of these protective barriers in some plant species.

Cutin_Suberin_Structure cluster_cutin Cutin/Suberin Polymer Monomer1 ω-Hydroxy Acid Monomer2 Dicarboxylic Acid Monomer1->Monomer2 Ester Bond Monomer4 Glycerol Monomer1->Monomer4 Monomer3 11-Hydroxyoctadecanoic Acid Monomer2->Monomer3 Ester Bond Monomer3->Monomer4 Ester Bond Monomer5 Phenolics Monomer4->Monomer5 Ester Bond

Figure 2: Generalized structure of cutin/suberin with potential incorporation of 11-hydroxyoctadecanoic acid.
Potential Signaling Molecule

Fatty acid derivatives are well-established signaling molecules in plants, with the octadecanoid pathway being a prime example. This pathway, initiated by the release of α-linolenic acid (an 18-carbon fatty acid) from membranes, leads to the biosynthesis of jasmonic acid and related compounds, which are potent regulators of plant defense and development.[5] Although there is currently no direct evidence for a signaling role for this compound, the structural similarity to other signaling lipids suggests that it, or its derivatives, could participate in signaling cascades that have yet to be elucidated.

Octadecanoid_Pathway Membrane_Lipids Membrane Lipids (α-Linolenic Acid) alpha_Linolenic_Acid Free α-Linolenic Acid Membrane_Lipids->alpha_Linolenic_Acid Lipase 13_HPOT 13(S)-Hydroperoxy- octadecatrienoic Acid alpha_Linolenic_Acid->13_HPOT Lipoxygenase (LOX) Allene_Oxide Allene Oxide 13_HPOT->Allene_Oxide Allene Oxide Synthase (AOS) OPDA 12-oxo-phytodienoic Acid (OPDA) Allene_Oxide->OPDA Allene Oxide Cyclase (AOC) JA_Ile Jasmonoyl-Isoleucine (JA-Ile) OPDA->JA_Ile Reduction & β-oxidation Gene_Expression Defense Gene Expression JA_Ile->Gene_Expression Signal Transduction GCMS_Workflow Plant_Tissue Plant Tissue Extraction Lipid Extraction (Chloroform:Methanol) Plant_Tissue->Extraction Hydrolysis Saponification (Methanolic NaOH) Extraction->Hydrolysis FA_Extraction Fatty Acid Extraction (Hexane) Hydrolysis->FA_Extraction Derivatization Silylation (BSTFA/TMCS) FA_Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Quantification & Identification) GCMS->Data_Analysis LCMS_Workflow Plant_Tissue Plant Tissue Extraction Acyl-CoA Extraction (Isopropanol/Phosphate Buffer) Plant_Tissue->Extraction LCMSMS LC-MS/MS Analysis Extraction->LCMSMS Data_Analysis Data Analysis (Quantification & Identification) LCMSMS->Data_Analysis

References

Methodological & Application

Application Note: Quantitative Analysis of 11-Hydroxyoctadecanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxyoctadecanoyl-CoA is a hydroxylated long-chain acyl-coenzyme A that plays a role in fatty acid metabolism. Accurate quantification of this and related lipid metabolites is crucial for understanding various physiological and pathological processes, including metabolic disorders and cellular signaling. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is based on established principles for the analysis of long-chain and hydroxy fatty acyl-CoAs.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of long-chain acyl-CoAs from tissue samples.

Materials:

  • Tissue homogenizer

  • Phosphate (B84403) buffer (100 mM KH2PO4, pH 4.9)

  • Isopropanol (B130326)

  • Acetonitrile (ACN)

  • Oligonucleotide purification cartridges (or equivalent solid-phase extraction cartridges)

  • Methanol (B129727)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA.

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue.

  • Add 1 mL of cold phosphate buffer and the internal standard.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Add 2 mL of isopropanol to the homogenate and vortex thoroughly.

  • Add 3 mL of acetonitrile, vortex again, and centrifuge at 3000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of phosphate buffer.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of phosphate buffer, followed by 3 mL of water.

  • Elute the acyl-CoAs with 2 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

Parameter Value
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 95:5 Water:Acetonitrile + 10 mM Ammonium Hydroxide
Mobile Phase B 95:5 Acetonitrile:Water + 10 mM Ammonium Hydroxide
Gradient 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C

| Injection Volume | 10 µL |

Mass Spectrometry (MS)

Instrumentation:

  • Triple quadrupole mass spectrometer.

MS/MS Parameters:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr

| Collision Gas | Argon |

Data Presentation

The quantification of this compound is achieved by monitoring specific precursor-to-product ion transitions (MRM). The characteristic fragmentation of acyl-CoAs in positive ion mode involves the neutral loss of the Coenzyme A moiety (507.0 Da).[1] The following table summarizes the proposed MRM transitions and typical mass spectrometer settings.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 1066.6559.610035
Heptadecanoyl-CoA (IS) 1022.6515.610035

Note: The exact m/z values and collision energies should be optimized by direct infusion of the analytical standard.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Tissue Sample Homogenization Homogenization (+ Internal Standard) Tissue->Homogenization Extraction Solvent Extraction Homogenization->Extraction SPE Solid-Phase Extraction Extraction->SPE Drydown Evaporation SPE->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC Liquid Chromatography (C18 Separation) Reconstitution->LC MS Mass Spectrometry (MRM Detection) LC->MS Quantification Quantification MS->Quantification fatty_acid_beta_oxidation cluster_beta_oxidation_cycle Mitochondrial Beta-Oxidation cluster_hydroxylation Hydroxylation Pathway (Proposed) FattyAcid Long-Chain Fatty Acid AcylCoA_Synth Acyl-CoA Synthetase FattyAcid->AcylCoA_Synth FattyAcylCoA Long-Chain Acyl-CoA AcylCoA_Synth->FattyAcylCoA Dehydrogenation1 Acyl-CoA Dehydrogenase FattyAcylCoA->Dehydrogenation1 OctadecanoylCoA Octadecanoyl-CoA FattyAcylCoA->OctadecanoylCoA EnoylCoA Trans-Δ2-Enoyl-CoA Dehydrogenation1->EnoylCoA Hydratation Enoyl-CoA Hydratase EnoylCoA->Hydratation HydroxyacylCoA 3-Hydroxyacyl-CoA Hydratation->HydroxyacylCoA Dehydrogenation2 3-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->Dehydrogenation2 KetoacylCoA 3-Ketoacyl-CoA Dehydrogenation2->KetoacylCoA Thiolysis Thiolase KetoacylCoA->Thiolysis AcetylCoA Acetyl-CoA Thiolysis->AcetylCoA ShorterAcylCoA Acyl-CoA (n-2) Thiolysis->ShorterAcylCoA ShorterAcylCoA->Dehydrogenation1 To next cycle Hydroxylase Fatty Acyl-CoA Hydroxylase OctadecanoylCoA->Hydroxylase HydroxyoctadecanoylCoA This compound Hydroxylase->HydroxyoctadecanoylCoA HydroxyoctadecanoylCoA->Dehydrogenation1 Entry into β-oxidation

References

Application Note: Synthesis of 11-Hydroxyoctadecanoyl-CoA for Use as a Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the chemical synthesis of 11-hydroxyoctadecanoyl-CoA, a crucial standard for various biochemical and analytical studies. The synthesis is presented as a two-stage process. The first stage involves the synthesis of the precursor, 11-hydroxyoctadecanoic acid, via a Grignard reaction. The second stage details the conversion of the hydroxy-fatty acid to its corresponding Coenzyme A (CoA) thioester using the mixed anhydride (B1165640) method. This application note includes comprehensive experimental protocols, quantitative data, and methods for the characterization of the final product to ensure high purity and identity for its use as an analytical standard.

Introduction

Long-chain acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in fatty acid metabolism, including β-oxidation and the biosynthesis of complex lipids.[1] Hydroxylated long-chain fatty acyl-CoAs, such as this compound, are important molecules for studying specific enzymatic pathways and can serve as biomarkers for certain metabolic disorders. The availability of high-purity standards for these molecules is essential for the accurate quantification and identification in complex biological matrices. This protocol outlines a reliable method for the synthesis of this compound.

Synthesis Pathway Overview

The synthesis of this compound is achieved in two primary stages:

  • Synthesis of 11-Hydroxyoctadecanoic Acid: This precursor is synthesized using a Grignard reaction between methyl 11-oxo-undecanoate and heptylmagnesium bromide.

  • Formation of this compound: The hydroxylated fatty acid is then coupled to Coenzyme A via the mixed anhydride method.

The overall workflow is depicted below.

G cluster_0 Stage 1: Synthesis of 11-Hydroxyoctadecanoic Acid cluster_1 Stage 2: Synthesis of this compound A Methyl 11-oxo-undecanoate C Grignard Reaction A->C B Heptylmagnesium bromide (Grignard Reagent) B->C D Hydrolysis C->D E 11-Hydroxyoctadecanoic Acid D->E F 11-Hydroxyoctadecanoic Acid E->F Purified Intermediate H Mixed Anhydride Formation F->H G Isobutyl Chloroformate + Triethylamine (B128534) G->H J Thioesterification H->J I Coenzyme A I->J K Purification (HPLC) J->K L This compound K->L

Figure 1: Overall synthesis workflow.

Experimental Protocols

Stage 1: Synthesis of 11-Hydroxyoctadecanoic Acid

This protocol is adapted from the classical synthesis of hydroxystearic acids.[2]

Materials:

  • Methyl 11-oxo-undecanoate

  • Heptyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry toluene

  • Hydrochloric acid (HCl)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Standard glassware for Grignard reaction (oven-dried)

Protocol:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. A solution of heptyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed.

  • Grignard Reaction: The solution of methyl 11-oxo-undecanoate in anhydrous diethyl ether is cooled in an ice bath. The prepared heptylmagnesium bromide solution is added slowly dropwise with continuous stirring under a nitrogen atmosphere.

  • Reaction Quenching and Hydrolysis: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of saturated ammonium (B1175870) chloride solution, followed by dilute HCl to dissolve the magnesium salts.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated under reduced pressure. The resulting crude product is then hydrolyzed with an ethanolic solution of potassium hydroxide, followed by acidification to yield 11-hydroxyoctadecanoic acid. The product can be further purified by recrystallization from a suitable solvent like acetone (B3395972) or by silica (B1680970) gel chromatography.

Stage 2: Synthesis of this compound (Mixed Anhydride Method)

This method involves the activation of the carboxylic acid with isobutyl chloroformate to form a mixed anhydride, which then reacts with the free sulfhydryl group of Coenzyme A.[3][4]

G FattyAcid 11-Hydroxyoctadecanoic Acid (R-COOH) MixedAnhydride Mixed Anhydride Intermediate FattyAcid->MixedAnhydride + Activator Base Triethylamine (TEA) Base->MixedAnhydride in THF Activator Isobutyl Chloroformate Product This compound (R-CO-SCoA) MixedAnhydride->Product + CoA-SH in aq. buffer CoA Coenzyme A (CoA-SH) CoA->Product

Figure 2: Mixed anhydride reaction pathway.

Materials:

  • 11-Hydroxyoctadecanoic acid

  • Triethylamine (TEA)

  • Isobutyl chloroformate

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Coenzyme A (trilithium salt)

  • Sodium bicarbonate (NaHCO₃) buffer

  • HPLC system for purification

Protocol:

  • Activation of Fatty Acid: Dissolve 11-hydroxyoctadecanoic acid in anhydrous THF. Cool the solution to 0°C in an ice bath. Add triethylamine, followed by the dropwise addition of isobutyl chloroformate. Stir the reaction mixture at 0°C for 30-60 minutes to form the mixed anhydride.

  • Preparation of Coenzyme A solution: Dissolve Coenzyme A trilithium salt in a cold aqueous solution of sodium bicarbonate (e.g., 0.5 M, pH ~8.0).

  • Coupling Reaction: Add the Coenzyme A solution to the mixed anhydride reaction mixture. The reaction is allowed to proceed with stirring for 1-2 hours, keeping the temperature low.

  • Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., triethylamine acetate).[5] The fractions containing the product are collected, pooled, and lyophilized to obtain the pure this compound.

Data Presentation

Table 1: Summary of Reagents for Synthesis
StageReagentMolar Ratio (relative to starting material)
1 Methyl 11-oxo-undecanoate1.0
Heptyl bromide1.2
Magnesium1.3
2 11-Hydroxyoctadecanoic Acid1.0
Triethylamine1.1
Isobutyl Chloroformate1.1
Coenzyme A (trilithium salt)1.2
Table 2: Expected Yield and Purity
ProductSynthesis StageTypical YieldPurity (Post-Purification)
11-Hydroxyoctadecanoic Acid160-75%>98%
This compound270-90% (from mixed anhydride)>99% (by HPLC)

Characterization of this compound

The identity and purity of the final product should be confirmed by mass spectrometry and NMR spectroscopy.

  • Mass Spectrometry (LC-MS/MS): Using negative electrospray ionization (ESI), the expected molecular ion [M-H]⁻ for this compound (C₃₉H₆₈N₇O₁₈P₃S) would be observed at m/z corresponding to its molecular weight. Tandem MS (MS/MS) can be used to confirm the structure by observing characteristic fragment ions.[5]

    • Molecular Formula: C₃₉H₆₈N₇O₁₈P₃S

    • Expected Monoisotopic Mass: ~1047.36 g/mol

  • NMR Spectroscopy (¹H and ¹³C):

    • ¹H NMR: Characteristic signals for the protons of the fatty acid chain, the hydroxyl group, and the moieties of Coenzyme A will be present. The methylene (B1212753) protons alpha to the thioester carbonyl will appear at a distinct chemical shift.[6]

    • ¹³C NMR: The thioester carbonyl carbon will have a characteristic resonance distinct from a carboxylic acid carbonyl. Signals corresponding to the carbons of the fatty acid chain and Coenzyme A will also be present.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Grignard reagents are highly reactive and moisture-sensitive; ensure all glassware is dry and the reaction is performed under an inert atmosphere.

  • Isobutyl chloroformate is corrosive and lachrymatory; handle with care.

This detailed protocol provides a robust method for the synthesis of high-purity this compound, suitable for use as an analytical standard in metabolic research and drug development.

References

Application Notes and Protocols for 11-Hydroxyoctadecanoyl-CoA Analysis in Mitochondria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxyoctadecanoyl-CoA is a long-chain acyl-Coenzyme A (CoA) derivative that plays a role in mitochondrial fatty acid metabolism. As an intermediate in pathways such as fatty acid β-oxidation, its concentration and flux can be indicative of mitochondrial health and function. Dysregulation of its metabolism may be implicated in various metabolic disorders. Accurate and sensitive quantification of this compound in isolated mitochondria is therefore crucial for understanding its physiological roles and for the development of therapeutics targeting mitochondrial dysfunction.

This document provides a detailed protocol for the sample preparation and subsequent analysis of this compound from isolated mitochondria using liquid chromatography-mass spectrometry (LC-MS).

Experimental Workflow Overview

The following diagram outlines the major steps for the isolation of mitochondria and the subsequent extraction and analysis of this compound.

workflow cluster_prep Sample Preparation cluster_extraction Acyl-CoA Extraction cluster_analysis Analysis tissue_homogenization Tissue/Cell Homogenization mitochondrial_isolation Mitochondrial Isolation (Differential Centrifugation) tissue_homogenization->mitochondrial_isolation mitochondrial_lysis Mitochondrial Lysis mitochondrial_isolation->mitochondrial_lysis protein_quantification Protein Quantification (e.g., Bradford Assay) mitochondrial_lysis->protein_quantification lipid_extraction Solid-Phase Extraction of Acyl-CoAs mitochondrial_lysis->lipid_extraction elution Elution of Acyl-CoAs lipid_extraction->elution concentration Sample Concentration elution->concentration lc_ms_analysis LC-MS/MS Analysis concentration->lc_ms_analysis data_analysis Data Analysis and Quantification lc_ms_analysis->data_analysis

Caption: Experimental workflow for the analysis of this compound in mitochondria.

Part 1: Mitochondrial Isolation

This protocol describes the isolation of mitochondria from animal tissues or cultured cells using differential centrifugation.

Materials:

  • Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4. Keep on ice.

  • Homogenizer (Dounce or Potter-Elvehjem)

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Protocol:

  • Tissue/Cell Preparation:

    • For tissues, excise and immediately place in ice-cold isolation buffer. Mince the tissue thoroughly with scissors.

    • For cultured cells, harvest by centrifugation and wash the cell pellet with ice-cold PBS.

  • Homogenization:

    • Transfer the minced tissue or cell pellet to a pre-chilled homogenizer with 5-10 volumes of ice-cold isolation buffer.

    • Homogenize with 10-15 strokes for a Dounce homogenizer or at a low speed for a Potter-Elvehjem homogenizer. The goal is to disrupt the cell membrane while leaving the mitochondrial membrane intact.

  • Differential Centrifugation:

    • Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Carefully collect the supernatant and transfer it to a new tube.

    • Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.[1]

    • Discard the supernatant (cytosolic fraction).

    • Resuspend the mitochondrial pellet in a small volume of ice-cold isolation buffer and repeat the centrifugation at 10,000 x g for 15 minutes at 4°C to wash the mitochondria.

  • Final Mitochondrial Pellet:

    • Discard the supernatant and the resulting pellet is the isolated mitochondrial fraction.

    • Proceed immediately to acyl-CoA extraction or store the pellet at -80°C.

Part 2: Extraction of Long-Chain Acyl-CoAs

This protocol is adapted from an improved method for tissue long-chain acyl-CoA extraction.[2]

Materials:

  • KH2PO4 Buffer: 100 mM, pH 4.9

  • 2-Propanol

  • Acetonitrile (ACN)

  • Solid-phase extraction (SPE) columns (e.g., C18)

  • Elution Solvent: 2-propanol

  • Vacuum manifold

  • SpeedVac or nitrogen evaporator

Protocol:

  • Mitochondrial Lysis and Extraction:

    • Resuspend the mitochondrial pellet in 500 µL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

    • Add 500 µL of 2-propanol and vortex thoroughly.

    • Add 1 mL of acetonitrile, vortex, and incubate on ice for 10 minutes.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet proteins.

  • Solid-Phase Extraction:

    • Condition a C18 SPE column by washing with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE column.

    • Wash the column with 1 mL of water to remove unbound contaminants.

  • Elution and Concentration:

    • Elute the acyl-CoAs with 1 mL of 2-propanol.[2]

    • Dry the eluate using a SpeedVac or under a stream of nitrogen.

    • Resuspend the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 50% methanol in water).

Part 3: LC-MS/MS Analysis

Analysis is performed by ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).

Instrumentation and Conditions:

  • UHPLC System: Coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) for targeted quantification. The specific precursor and product ion transitions for this compound will need to be determined using a standard.

Data Presentation

The following table summarizes the performance characteristics of a typical long-chain acyl-CoA extraction and analysis method.[2][3]

ParameterTypical ValueReference
Extraction Recovery 70-80%[2]
Limit of Detection (LOD) 1-5 fmol[3]
Linear Range 2 orders of magnitude[4]
Reproducibility (RSD) < 15%

Metabolic Pathway Context

This compound is an intermediate in the β-oxidation of hydroxylated fatty acids. The following diagram illustrates its position within this mitochondrial metabolic pathway.

beta_oxidation fatty_acid 11-Hydroxyoctadecanoic Acid acyl_coa_synthetase Long-Chain Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase hydroxyoctadecanoyl_coa This compound acyl_coa_synthetase->hydroxyoctadecanoyl_coa + CoA + ATP beta_oxidation_enzymes β-Oxidation Enzymes (Dehydrogenase, Hydratase, Dehydrogenase, Thiolase) hydroxyoctadecanoyl_coa->beta_oxidation_enzymes acetyl_coa Acetyl-CoA beta_oxidation_enzymes->acetyl_coa + Shorter Acyl-CoA tca_cycle TCA Cycle acetyl_coa->tca_cycle

Caption: Mitochondrial β-oxidation of 11-hydroxyoctadecanoic acid.

Concluding Remarks

This application note provides a comprehensive protocol for the sample preparation and analysis of this compound in mitochondria. The described methods are robust and sensitive, allowing for the accurate quantification of this important metabolic intermediate. Adherence to these protocols will enable researchers to investigate the role of this compound in mitochondrial function and its implications in health and disease. For optimal results, it is recommended to use internal standards, such as a stable isotope-labeled version of the analyte, to account for any sample loss during preparation and for variations in instrument response.

References

Tracing the Metabolic Journey of 11-hydroxyoctadecanoyl-CoA with Stable Isotopes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of lipid metabolism is crucial for understanding a myriad of physiological and pathological processes. 11-hydroxyoctadecanoyl-CoA, a hydroxylated long-chain fatty acyl-CoA, is an emerging molecule of interest in various biological contexts. Stable isotope tracing, coupled with mass spectrometry, offers a powerful methodology to delineate its metabolic fate and quantify its contribution to downstream pathways. This document provides a guide for researchers on the application of stable isotope labeling to trace the metabolism of this compound, including generalized experimental protocols and data presentation formats.

I. Principle of Stable Isotope Tracing

Stable isotope tracing involves the introduction of a metabolite labeled with a heavy isotope (e.g., ¹³C or ¹⁵N) into a biological system. The labeled atoms act as tracers, allowing researchers to follow the metabolic conversion of the initial substrate into various downstream products. By analyzing the mass isotopologue distribution of these metabolites using mass spectrometry, the activity of metabolic pathways can be qualitatively and quantitatively assessed.

II. Experimental Workflow

A typical stable isotope tracing experiment to investigate this compound metabolism involves several key steps, from the acquisition of the labeled precursor to the final data analysis.

experimental_workflow cluster_synthesis Tracer Preparation cluster_experiment Cell Culture Experiment cluster_analysis Analysis synthesis Synthesis of ¹³C-11-hydroxyoctadecanoyl-CoA cell_culture Cell Seeding and Growth labeling Incubation with ¹³C-11-hydroxyoctadecanoyl-CoA cell_culture->labeling quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Processing and Metabolic Flux Analysis lcms->data_analysis beta_oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondria FA 11-OH-Octadecanoic Acid ACSL Acyl-CoA Synthetase FA->ACSL FA_CoA 11-OH-Octadecanoyl-CoA ACSL->FA_CoA CPT1 CPT1 FA_CoA->CPT1 FA_Carnitine 11-OH-Octadecanoyl-Carnitine CPT1->FA_Carnitine CAT CAT FA_Carnitine->CAT Transport Mito_FA_CoA 11-OH-Octadecanoyl-CoA CPT2 CPT2 Beta_Ox Beta-Oxidation Enzymes Mito_FA_CoA->Beta_Ox Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA

Troubleshooting & Optimization

Technical Support Center: Quantifying Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of long-chain acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical steps to ensure the stability of long-chain acyl-CoAs in biological samples?

A1: Due to their inherent chemical and enzymatic instability, proper sample handling and storage are paramount. For tissue samples, immediate processing after collection is ideal. If storage is necessary, flash-freezing in liquid nitrogen and subsequent storage at -80°C is crucial to minimize degradation.[1] It is imperative to avoid repeated freeze-thaw cycles, as this can significantly compromise the integrity of these lipid molecules.[1]

Q2: I am observing consistently low recovery of my long-chain acyl-CoA analytes. What are the likely causes and how can I improve the yield?

A2: Low recovery is a frequent challenge and can stem from several factors. Incomplete cell lysis or tissue homogenization is a primary suspect. Ensure thorough disruption using appropriate methods, such as a glass homogenizer for tissues.[1][2] The choice and volume of extraction solvent are also critical; a 20-fold excess of an organic solvent mixture like acetonitrile (B52724) and isopropanol (B130326) is often recommended.[1] Furthermore, long-chain acyl-CoAs are prone to degradation, so it is essential to work quickly and maintain samples on ice throughout the extraction process.[1] Inefficient solid-phase extraction (SPE) can also lead to significant analyte loss. Ensure proper conditioning and equilibration of the SPE column and optimize the wash and elution steps.[1]

Q3: My chromatographic peaks for long-chain acyl-CoAs are tailing or splitting. What are the potential causes and solutions?

A3: Poor peak shape is a common issue in the LC-MS analysis of acyl-CoAs. Peak tailing can be caused by interactions with active sites on the column, such as exposed silanols. Using a column with high-purity, end-capped silica (B1680970) or operating at a different pH might mitigate this. Another cause can be extra-column volume, so minimizing tubing length and ensuring proper fittings is important.[3][4] Peak splitting can occur if the sample solvent is significantly stronger than the initial mobile phase, causing the analyte to move down the column before the gradient starts. It is always best to dissolve the sample in the initial mobile phase whenever possible.[3] Column overload can also lead to both peak tailing and fronting, so injecting a dilution series of your sample can help diagnose this issue.[3][5]

Q4: What are the best practices for selecting an internal standard for long-chain acyl-CoA quantification?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte of interest. However, this is often not practical for a full panel of acyl-CoAs. A common and effective alternative is to use an odd-chain long-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), which is not naturally abundant in most biological systems.[6] Adding the internal standard early in the sample preparation process, ideally during homogenization, is crucial to account for analyte loss during extraction and purification.[1]

Troubleshooting Guides

Guide 1: Low Signal Intensity or Complete Signal Loss

This guide addresses scenarios where the expected long-chain acyl-CoA signal is weak or absent in the LC-MS/MS analysis.

Potential Cause Troubleshooting Steps
Analyte Degradation Ensure samples are kept on ice at all times during processing. Use fresh, high-purity solvents. Minimize the time between sample collection and extraction.[1]
Inefficient Extraction Verify that the tissue has been thoroughly homogenized. Optimize the ratio of extraction solvent to tissue weight. Consider alternative extraction solvents or methods.[1]
Poor Ionization Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mobile phase pH is suitable for the ionization of acyl-CoAs (often slightly acidic for positive mode).
Suboptimal SPE Recovery Check the conditioning and equilibration of the SPE cartridge. Optimize the composition and volume of the wash and elution solvents. Ensure the chosen SPE sorbent is appropriate for acyl-CoA retention.[1]
Guide 2: Poor Chromatographic Peak Shape

This guide provides a systematic approach to resolving common peak shape issues such as tailing, fronting, and splitting.

Potential Cause Troubleshooting Steps
Peak Tailing - Secondary Interactions: Use a column with high-purity, end-capped silica. Consider adding a small amount of a competing base to the mobile phase or adjusting the pH.[3][7] - Extra-Column Volume: Minimize the length and internal diameter of all tubing. Ensure all fittings are properly connected to avoid dead volume.[3]
Peak Fronting - Column Overload: Prepare and inject a dilution series of the sample. If peak shape improves with dilution, reduce the sample concentration or injection volume.[3][5] - Solvent Mismatch: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[3]
Split Peaks - Strong Sample Solvent: Dilute the sample in the initial mobile phase.[3] - Partially Blocked Column Frit: Reverse flush the column (if recommended by the manufacturer). If the problem persists, replace the column.[8]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods and is suitable for a variety of tissue types.[1][2]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium (B1175870) Sulfate (B86663) ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol (B129727)

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer, add approximately 100 mg of frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly on ice.

  • Solvent Extraction: Add 5 mL of a 2:1 (v/v) solution of acetonitrile:isopropanol to the homogenate and vortex vigorously for 5 minutes.

  • Phase Separation: Add 2 mL of saturated ammonium sulfate solution, vortex, and centrifuge at 4,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • SPE Column Preparation: Condition a weak anion exchange SPE column by washing with 3 mL of methanol, followed by 3 mL of 100 mM KH2PO4 buffer (pH 4.9).

  • Sample Loading: Load the supernatant from the extraction onto the conditioned SPE column.

  • Washing: Wash the column with 3 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 3 mL of methanol.

  • Elution: Elute the long-chain acyl-CoAs with 2 mL of methanol containing 2% ammonium hydroxide.

  • Sample Concentration: Dry the eluted sample under a stream of nitrogen at room temperature. Reconstitute the dried extract in a suitable volume of the initial LC mobile phase for analysis.

Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This is a general LC-MS/MS method that can be adapted for the analysis of various long-chain acyl-CoAs.[9][10]

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water, pH 8.0

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: [M+H]+

  • Product Ion: A common product ion resulting from the neutral loss of the phosphopantetheine moiety (m/z 507.1) is often monitored. Specific product ions for each acyl-CoA should be optimized.

  • Source Parameters: Optimized for the specific instrument, but typical values include a spray voltage of 3-4 kV, a capillary temperature of 300-350°C, and optimized sheath and auxiliary gas flow rates.

Data Presentation

Table 1: Reported Recovery Rates of Long-Chain Acyl-CoAs Using Various Extraction Methods

Tissue TypeExtraction MethodRecovery Rate (%)Reference
Rat LiverAcetonitrile/Isopropanol Extraction with SPE93-104%[11]
Rat Heart, Kidney, MuscleAcetonitrile/Isopropanol Extraction with SPE70-80%[2][5]
Mammalian TissuesChloroform/Methanol ExtractionNot specified, but comparable to previous studies

Table 2: Limits of Quantification (LOQs) for Long-Chain Acyl-CoAs in LC-MS/MS Assays

AnalyteLOQReference
Very-long-chain acyl-CoAs4.2 nM
Short-chain acyl-CoAs16.9 nM

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Tissue Tissue Sample (~100mg) Homogenization Homogenization (KH2PO4 Buffer + IS) Tissue->Homogenization Extraction Solvent Extraction (ACN/Isopropanol) Homogenization->Extraction PhaseSep Phase Separation (Centrifugation) Extraction->PhaseSep Load Sample Loading PhaseSep->Load Supernatant Condition Column Conditioning Wash Column Washing Load->Wash Elute Elution Wash->Elute Drydown Drydown & Reconstitution Elute->Drydown Eluate LCMS LC-MS/MS Analysis Drydown->LCMS Data Data Processing LCMS->Data

Caption: Experimental workflow for long-chain acyl-CoA quantification.

troubleshooting_peak_tailing cluster_system System-wide Troubleshooting cluster_analyte Analyte-specific Troubleshooting Start Peak Tailing Observed Q1 Are all peaks tailing? Start->Q1 A1_Yes System-wide Issue Q1->A1_Yes Yes A1_No Analyte-specific Issue Q1->A1_No No CheckFittings Check for dead volume in fittings/tubing A1_Yes->CheckFittings OptimizeMobilePhase Optimize mobile phase pH or add modifier A1_No->OptimizeMobilePhase CheckFrit Check for blocked column frit CheckFittings->CheckFrit ReplaceColumn Replace column CheckFrit->ReplaceColumn CheckOverload Check for column overload (inject dilution) OptimizeMobilePhase->CheckOverload UseDifferentColumn Try column with different stationary phase CheckOverload->UseDifferentColumn

Caption: Troubleshooting logic for peak tailing in LC-MS analysis.

fatty_acid_activation_pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix LCFA Long-Chain Fatty Acid (LCFA) ACSL Acyl-CoA Synthetase (ACS) LCFA->ACSL + ATP + CoA LCAcylCoA_cyto Long-Chain Acyl-CoA ACSL->LCAcylCoA_cyto + AMP + PPi CPT1 CPT1 LCAcylCoA_cyto->CPT1 + Carnitine LCAcylCoA_mito Long-Chain Acyl-CoA BetaOx Beta-Oxidation LCAcylCoA_mito->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA CPT2 CPT2 CPT1->CPT2 Acylcarnitine CPT2->LCAcylCoA_mito + CoA

Caption: Activation and transport of long-chain fatty acids.

References

Technical Support Center: Stability of 11-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 11-hydroxyoctadecanoyl-CoA during sample storage. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of degradation for this compound, like other acyl-CoA thioesters, is the hydrolysis of the high-energy thioester bond. This reaction cleaves the molecule into coenzyme A (CoA) and the corresponding free fatty acid, 11-hydroxyoctadecanoic acid. This hydrolysis can be catalyzed by acyl-CoA thioesterase enzymes present in biological samples or can occur non-enzymatically, accelerated by factors such as suboptimal pH and elevated temperatures.

Q2: What are the recommended storage conditions for solid this compound?

Q3: How should I store this compound in solution?

A3: Aqueous solutions of long-chain acyl-CoAs are significantly less stable than the solid form. It is strongly recommended to prepare solutions fresh for each experiment. If short-term storage is unavoidable, it is best to aliquot the solution and store it at -80°C. Based on data for palmitoyl-CoA, it is not recommended to store aqueous solutions for more than one day.[1]

Q4: What solvents or buffers are recommended for dissolving this compound?

A4: this compound can be dissolved in organic solvents like methanol (B129727) or in aqueous buffers. For analytical purposes such as HPLC, a common practice is to use a buffer system, for instance, a potassium phosphate (B84403) buffer at a slightly acidic pH (e.g., pH 4.9) to improve stability during extraction and analysis.[2] When preparing aqueous stock solutions, using a buffer at a pH between 4.5 and 6.0 is advisable to minimize thioester hydrolysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no signal of this compound in LC-MS/MS analysis. Sample degradation due to improper storage (e.g., prolonged storage of aqueous solutions, storage at temperatures above -20°C).Prepare fresh solutions of this compound before each experiment. Ensure solid compound is stored at -20°C or -80°C. Aliquot any solutions for short-term storage at -80°C to avoid freeze-thaw cycles.
Inefficient extraction from the biological matrix.Utilize a robust extraction protocol. A recommended method involves homogenization in a potassium phosphate buffer (pH 4.9) followed by extraction with acetonitrile (B52724) and solid-phase purification.[2]
High background signal of 11-hydroxyoctadecanoic acid. Hydrolysis of the this compound thioester bond during sample preparation or storage.Minimize the time between sample collection, extraction, and analysis. Keep samples on ice throughout the preparation process. Use a slightly acidic buffer to reduce the rate of hydrolysis.
Inconsistent quantification results between replicates. Variability in sample degradation across different aliquots.Ensure uniform handling and storage conditions for all samples. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Presence of active acyl-CoA thioesterases in the sample.If enzymatic degradation is suspected, consider heat-inactivating the sample immediately after collection (if compatible with other experimental goals) or use specific thioesterase inhibitors.

Stability Data (Based on Palmitoyl-CoA as a Proxy)

Since specific quantitative stability data for this compound is limited, the following table provides data for palmitoyl-CoA, a structurally similar long-chain acyl-CoA, to serve as a practical guideline.

Storage Form Temperature Recommended Maximum Storage Duration Reference
Solid-20°C≥ 4 years[1]
Aqueous SolutionRoom TemperatureNot Recommended[1]
Aqueous Solution4°C< 24 hours[1]
Aqueous Solution-20°CNot Recommended (due to freeze-thaw instability)
Aqueous Solution-80°CShort-term (prepare fresh is ideal)General Best Practice

Experimental Protocols

Protocol for Quantification of this compound by HPLC-MS/MS

This protocol is adapted from established methods for long-chain acyl-CoA analysis.[2]

1. Sample Homogenization and Extraction: a. Homogenize tissue samples (less than 100 mg) in a glass homogenizer with 1 ml of ice-cold KH2PO4 buffer (100 mM, pH 4.9). b. Add 2-propanol and continue homogenization. c. Extract the acyl-CoAs from the homogenate using acetonitrile. d. Centrifuge to pellet the precipitate and collect the supernatant.

2. Solid-Phase Extraction (SPE): a. Use an oligonucleotide purification column to bind the acyl-CoAs from the extract. b. Wash the column to remove impurities. c. Elute the acyl-CoAs using 2-propanol.

3. HPLC-MS/MS Analysis: a. Concentrate the eluent under a stream of nitrogen. b. Reconstitute the sample in the initial mobile phase. c. Inject the sample onto a C18 reverse-phase HPLC column. d. Use a binary gradient elution system:

  • Solvent A: 75 mM KH2PO4, pH 4.9
  • Solvent B: Acetonitrile with 600 mM glacial acetic acid e. Monitor the eluent at 260 nm for CoA-containing compounds. f. For quantification, use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-product ion transition of this compound.

Signaling Pathways and Workflows

Fatty Acid Elongation Pathway

Long-chain fatty acids are synthesized and elongated in the endoplasmic reticulum through a four-step cycle. 3-hydroxyacyl-CoA intermediates, such as a positional isomer of this compound, are key components of this process.[3][4]

Fatty Acid Elongation Acyl_CoA Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA->Ketoacyl_CoA Condensation (KCS) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA Reduction (KAR) Enoyl_CoA trans-2-Enoyl-CoA (Cn+2) Hydroxyacyl_CoA->Enoyl_CoA Dehydration (HACD/PAS2) New_Acyl_CoA Acyl-CoA (Cn+2) Enoyl_CoA->New_Acyl_CoA Reduction (ECR)

Caption: The fatty acid elongation cycle in the endoplasmic reticulum.

Experimental Workflow for Stability Assessment

This diagram outlines a typical workflow to assess the stability of this compound under different storage conditions.

Stability Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_results Data Interpretation Prep Prepare this compound solutions in desired buffers Aliquots Create single-use aliquots Prep->Aliquots Temp1 Store at Temp 1 (e.g., 4°C) Aliquots->Temp1 Temp2 Store at Temp 2 (e.g., -20°C) Aliquots->Temp2 Temp3 Store at Temp 3 (e.g., -80°C) Aliquots->Temp3 T0 Analyze at T=0 Aliquots->T0 T1 Analyze at T=1h, 24h, 1 week... Temp1->T1 Temp2->T1 Temp3->T1 Extraction Extraction & SPE T0->Extraction T1->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS Plot Plot % Remaining vs. Time LCMS->Plot Rate Determine Degradation Rate Plot->Rate

Caption: Workflow for assessing the stability of this compound.

References

troubleshooting poor recovery of acyl-CoAs during solid-phase extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for acyl-CoA analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the solid-phase extraction (SPE) of acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the recovery of acyl-CoAs during SPE?

A1: The successful recovery of acyl-CoAs is primarily dependent on three factors:

  • Sample Handling and Storage: Acyl-CoAs are inherently unstable. For optimal preservation, biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C to minimize enzymatic and chemical degradation. It is also crucial to minimize freeze-thaw cycles.[1]

  • Extraction Method: The choice of extraction solvent and methodology is critical. A common approach involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[1] Solid-phase extraction is then employed for purification.

  • Analyte Stability: Due to their susceptibility to degradation, it is essential to work quickly, keep samples on ice, and use high-purity solvents to maintain the integrity of acyl-CoAs throughout the extraction process.[1]

Q2: I'm observing low yields of my target acyl-CoAs. What are the likely causes and how can I troubleshoot this?

A2: Low recovery of acyl-CoAs can stem from several issues. Please refer to our detailed troubleshooting guide below for a systematic approach to identifying and resolving the problem. Common culprits include incomplete cell lysis, degradation of the analytes, and inefficient SPE steps.[1]

Q3: Which type of SPE cartridge is most suitable for acyl-CoA purification?

A3: The choice of SPE cartridge depends on the specific properties of the acyl-CoAs of interest. Weak anion exchange (WAX) SPE columns are effective for purifying the acyl-CoA fraction due to the negatively charged phosphate (B84403) groups on the CoA moiety.[1] Reversed-phase cartridges (e.g., C18) are also commonly used, particularly for cleaning up extracts before LC-MS analysis.

Q4: Can I use the same SPE protocol for short-chain and long-chain acyl-CoAs?

A4: While the general principles are similar, optimization is often necessary. Short-chain acyl-CoAs are more hydrophilic and may require different solvent conditions for efficient retention and elution compared to the more hydrophobic long-chain species. It is advisable to optimize the wash and elution steps for your specific acyl-CoAs of interest.

Troubleshooting Guide: Poor Acyl-CoA Recovery

This guide provides a step-by-step approach to diagnosing and resolving issues with low acyl-CoA recovery during solid-phase extraction.

Diagram: Troubleshooting Decision Tree for Poor Acyl-CoA Recovery

Poor_Recovery_Troubleshooting Troubleshooting Poor Acyl-CoA Recovery start Start: Poor Acyl-CoA Recovery check_fractions Step 1: Analyze All Fractions (Load, Wash, Elution) start->check_fractions analyte_in_load Analyte found in Load/Flow-through? check_fractions->analyte_in_load analyte_in_wash Analyte found in Wash Fraction? analyte_in_load->analyte_in_wash No sol_load Problem: Inadequate Retention - Check sample pH and polarity - Decrease sample loading flow rate - Ensure proper column conditioning - Select a more retentive sorbent analyte_in_load->sol_load Yes analyte_not_eluted Analyte retained on column (not in elution)? analyte_in_wash->analyte_not_eluted No sol_wash Problem: Premature Elution - Decrease strength of wash solvent - Use a less polar wash solvent - Ensure column is not drying out analyte_in_wash->sol_wash Yes recovery_ok Recovery is Good analyte_not_eluted->recovery_ok No sol_elution Problem: Incomplete Elution - Increase elution solvent strength - Increase elution solvent volume - Optimize pH of elution solvent - Use a stronger elution solvent analyte_not_eluted->sol_elution Yes

Caption: A decision tree to systematically troubleshoot poor acyl-CoA recovery.

Quantitative Data Summary

The recovery of acyl-CoAs can vary significantly based on the extraction method, tissue type, and acyl chain length. The following table summarizes reported recovery rates from various studies.

Extraction MethodAnalyte(s)Tissue/Sample TypeReported Recovery Rate (%)Reference
Acetonitrile/2-propanol extraction followed by SPE with 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gelAcetyl-, malonyl-, octanoyl-, oleoyl-, palmitoyl-, or arachidonyl-CoARat Liver83-90% for SPE step[2]
Modified extraction with acetonitrile and purification on an oligonucleotide columnLong-chain acyl-CoAsRat heart, kidney, and muscle70-80%[3]
Chloroform/methanol (B129727)/water extraction with methanol and high salt concentrationLong-chain acyl-CoAsVarious tissues~20% (55% with acyl-CoA-binding protein)[4]
Optimized extraction for low sample loadLong-chain fatty acyl-CoAsLiver, brain, muscle, adipose tissue60-140% (analyte and tissue dependent)[2]

Experimental Protocols

Protocol 1: Extraction and Purification of Acyl-CoAs from Tissue using Weak Anion Exchange SPE

This protocol is adapted from established methods for the extraction and purification of acyl-CoAs from biological tissues.[1]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Isopropanol

  • Acetonitrile (ACN)

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

  • Weak anion exchange (WAX) SPE columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

    • Add 2.0 mL of isopropanol and homogenize again.[1]

  • Solvent Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 1,900 x g for 5 minutes at 4°C.[1]

    • Carefully collect the upper organic phase containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the WAX SPE column with 3 mL of methanol.

    • Equilibration: Equilibrate the column with 3 mL of water.[1]

    • Loading: Load the collected supernatant onto the SPE column.

    • Washing: Wash the column with 2.4 mL of 2% formic acid, followed by a second wash with 2.4 mL of methanol.[1]

    • Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[1]

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol).[1]

Diagram: General SPE Workflow for Acyl-CoA Purification

SPE_Workflow General Solid-Phase Extraction Workflow for Acyl-CoAs start Start: Sample Homogenate (in appropriate solvent) conditioning 1. Conditioning (e.g., Methanol) start->conditioning equilibration 2. Equilibration (e.g., Water/Buffer) conditioning->equilibration loading 3. Sample Loading equilibration->loading washing 4. Washing (Remove impurities) loading->washing elution 5. Elution (Collect acyl-CoAs) washing->elution end End: Purified Acyl-CoA Extract elution->end

Caption: A generalized workflow for solid-phase extraction of acyl-CoAs.

Acyl-CoA Metabolism Overview

The following diagram provides a simplified overview of the central role of acyl-CoAs in cellular metabolism.

Diagram: Simplified Acyl-CoA Metabolism

Acyl_CoA_Metabolism Simplified Acyl-CoA Metabolism FattyAcids Fatty Acids AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcids->AcylCoA_Synthetase AcylCoA Acyl-CoAs AcylCoA_Synthetase->AcylCoA BetaOxidation Beta-Oxidation AcylCoA->BetaOxidation Lipid_Synthesis Lipid Synthesis (e.g., Triglycerides, Phospholipids) AcylCoA->Lipid_Synthesis AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Energy Energy (ATP) TCA_Cycle->Energy

Caption: The central role of acyl-CoAs in fatty acid metabolism.

References

dealing with matrix effects in 11-hydroxyoctadecanoyl-CoA quantification from plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 11-hydroxyoctadecanoyl-CoA (11-HODE-CoA) from plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying 11-HODE-CoA in plasma?

A1: The primary challenges in quantifying 11-HODE-CoA from plasma are its low endogenous concentrations, its amphiphilic nature, and significant susceptibility to matrix effects, particularly ion suppression, from the complex plasma matrix. Plasma contains high concentrations of phospholipids (B1166683) and other lipids that can co-extract with 11-HODE-CoA and interfere with its ionization in the mass spectrometer source, leading to inaccurate and imprecise measurements.

Q2: What is a matrix effect, and how does it affect 11-HODE-CoA analysis?

A2: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] In the case of 11-HODE-CoA analysis in plasma, phospholipids are a major source of matrix effects.[2] These molecules can suppress the ionization of 11-HODE-CoA, leading to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the assay.[3]

Q3: How can I minimize matrix effects during sample preparation?

A3: Several sample preparation strategies can be employed to minimize matrix effects:

  • Protein Precipitation (PPT): A simple and fast method to remove the bulk of proteins. However, it is often insufficient for removing phospholipids, which are a primary cause of matrix effects for lipid-like molecules.

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. A suitable choice of organic solvent can effectively extract 11-HODE-CoA while leaving behind more polar interfering substances.

  • Solid-Phase Extraction (SPE): SPE offers a more selective sample cleanup by utilizing a solid sorbent to retain the analyte of interest while matrix components are washed away. Reversed-phase (C18) or mixed-mode SPE cartridges are often effective for acyl-CoA species.[4]

  • Phospholipid Removal Plates/Cartridges: Specialized products are available that specifically target and remove phospholipids from the sample extract, significantly reducing matrix-related ion suppression.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification?

A4: Yes, using a SIL-IS is highly recommended and considered the "gold standard" for quantitative LC-MS analysis. A SIL-IS for 11-HODE-CoA (e.g., ¹³C- or deuterium-labeled) will have nearly identical chemical and physical properties to the analyte. This means it will co-elute and experience the same degree of extraction loss and matrix effects, allowing for reliable correction and more accurate and precise quantification.[5]

Q5: What are the typical LC-MS/MS parameters for analyzing long-chain acyl-CoAs like 11-HODE-CoA?

A5: Generally, a reversed-phase C18 column is used for chromatographic separation with a gradient elution using a mobile phase consisting of an aqueous component with a modifier (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol). For detection, a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is common. Quantification is typically performed using Multiple Reaction Monitoring (MRM), monitoring the transition from the precursor ion to a specific product ion. For acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine portion (507 Da).[6]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or No Analyte Signal 1. Inefficient extraction of 11-HODE-CoA. 2. Severe ion suppression from the plasma matrix. 3. Analyte degradation. 4. Incorrect MS/MS parameters.1. Optimize Sample Preparation: Evaluate different extraction techniques (LLE, SPE). For LLE, test different organic solvents. For SPE, try different sorbents and elution solvents. 2. Incorporate a Phospholipid Removal Step: Use a specialized phospholipid removal plate or cartridge post-extraction. 3. Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. Adjust chromatography to move the 11-HODE-CoA peak away from these regions. 4. Check Analyte Stability: Ensure samples are processed quickly and kept cold to prevent enzymatic degradation. 5. Optimize MS/MS Method: Infuse a standard solution of 11-HODE-CoA to optimize precursor and product ions, collision energy, and other source parameters.
Poor Peak Shape (Tailing or Broadening) 1. Suboptimal chromatographic conditions. 2. Interaction of the phosphate (B84403) group with the column. 3. High concentration of co-eluting matrix components.1. Adjust Mobile Phase: Optimize the mobile phase pH and organic solvent composition. The addition of a small amount of an ion-pairing agent or an acid (like formic acid) can sometimes improve peak shape for acyl-CoAs. 2. Change Column: Experiment with different C18 column chemistries or consider a different stationary phase. 3. Improve Sample Cleanup: A cleaner sample obtained through more rigorous SPE or phospholipid removal will often lead to better chromatography.
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation. 2. Variable matrix effects between different plasma samples. 3. Lack of an appropriate internal standard.1. Standardize Protocol: Ensure consistent timing, volumes, and techniques for all sample preparation steps. Automation can improve reproducibility. 2. Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is crucial for correcting for variability in extraction recovery and matrix effects between samples. 3. Evaluate Matrix Variability: Test your method with at least six different lots of plasma to assess the impact of inter-individual matrix differences.
Low Recovery 1. Incomplete extraction from plasma proteins. 2. Analyte loss during solvent evaporation and reconstitution steps. 3. Inefficient elution from SPE sorbent.1. Optimize Extraction: For LLE, ensure vigorous mixing and sufficient phase separation time. For SPE, ensure the elution solvent is strong enough to desorb the analyte completely. 2. Minimize Evaporation: If a solvent evaporation step is necessary, avoid complete dryness, which can make reconstitution difficult. Reconstitute in a solvent that ensures complete dissolution. 3. Check for Adsorption: 11-HODE-CoA can be "sticky." Use low-binding tubes and pipette tips throughout the procedure.

Data Presentation: Comparison of Sample Preparation Techniques

Analyte Class Sample Preparation Method Recovery (%) Matrix Effect (%) Reference
Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Online Solid-Phase Extraction (SPE)73.8 - 100Not explicitly stated, but matrix-matched calibration was used.[7]
Lipid Mediators (including Hydroxy-eicosatetraenoic acids) Solid-Phase Extraction (SPE)29 - 13410 - 580 (Ion Suppression/Enhancement)[8]
Chiral Hydroxy Metabolite Liquid-Liquid Extraction (LLE)>75Not explicitly stated, but consistent across the assay range.
Free Hydroxy Fatty Acids Solid-Phase Extraction (SPE)97.42 - 101.46Not explicitly stated, but good linearity was achieved.

Note: Recovery and matrix effect can be highly analyte and method-dependent. This table provides a general comparison, and optimization is necessary for 11-HODE-CoA.

Experimental Protocols

Detailed Methodology: LLE-Based Sample Preparation for 11-HODE-CoA Quantification

This protocol is a recommended starting point based on methods for similar long-chain hydroxy fatty acyl molecules. Optimization and validation are required.

1. Materials and Reagents:

  • Human plasma (K2EDTA)

  • 11-HODE-CoA analytical standard

  • Stable isotope-labeled 11-HODE-CoA (e.g., 11-HODE-¹³C₁₈-CoA) as internal standard (IS)

  • Methanol (B129727) (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Low-binding microcentrifuge tubes (1.5 mL)

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • In a 1.5 mL low-binding microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the IS working solution (concentration to be optimized) to each plasma sample, standard, and quality control (QC) sample.

  • Vortex briefly to mix.

  • Add 300 µL of cold methanol to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Add 1 mL of MTBE.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully transfer the upper organic layer (MTBE) to a new low-binding tube.

  • Dry the extract under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 100 µL of 50:50 acetonitrile:water with 0.1% formic acid.

  • Vortex for 20 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to an LC-MS vial for analysis.

3. LC-MS/MS Analysis:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Gradient: (Example) 0-2 min, 30% B; 2-12 min, 30-95% B; 12-14 min, 95% B; 14-14.1 min, 95-30% B; 14.1-16 min, 30% B.

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be determined by infusing standard solutions of 11-HODE-CoA and its SIL-IS. A characteristic neutral loss of 507 Da is expected.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add SIL-IS plasma->add_is ppt Protein Precipitation (Methanol) add_is->ppt lle Liquid-Liquid Extraction (MTBE) ppt->lle separate Phase Separation (Centrifuge) lle->separate extract Collect Organic Layer separate->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute dry->reconstitute inject Inject into UHPLC reconstitute->inject separate_lc Chromatographic Separation (C18) inject->separate_lc ionize ESI+ Ionization separate_lc->ionize detect MRM Detection (QqQ) ionize->detect integrate Peak Integration detect->integrate quantify Quantification (vs. Calibration Curve) integrate->quantify

Caption: Experimental workflow for 11-HODE-CoA quantification.

ion_suppression cluster_source ESI Source droplet ESI Droplet phospholipid Phospholipids droplet->phospholipid Competition for Surface/Charge gas_phase_analyte [11-HODE-CoA+H]+ droplet->gas_phase_analyte Ion Evaporation suppression_label Ion suppression occurs due to competition for charge and surface area on the droplet, reducing the formation of gas-phase analyte ions. analyte 11-HODE-CoA analyte->droplet phospholipid->droplet ms_inlet MS Inlet gas_phase_analyte->ms_inlet To Mass Analyzer

Caption: Mechanism of phospholipid-induced ion suppression.

troubleshooting_tree decision decision issue issue start Poor Quantification Results issue_type What is the issue? start->issue_type low_signal Low/No Signal issue_type->low_signal Low Signal high_variability High Variability issue_type->high_variability High Variability poor_peak Poor Peak Shape issue_type->poor_peak Poor Peak Shape check_ms Check MS Tuning & Parameters low_signal->check_ms use_sil Use SIL-IS high_variability->use_sil check_chroma Optimize Chromatography (Gradient/Column) poor_peak->check_chroma check_extraction Optimize Extraction Method (LLE/SPE) check_ms->check_extraction MS OK check_matrix Assess Ion Suppression (Post-column infusion) check_extraction->check_matrix Extraction Optimized check_protocol Standardize Protocol use_sil->check_protocol SIL-IS Used improve_cleanup Improve Sample Cleanup check_chroma->improve_cleanup Chroma Optimized

References

fragmentation pattern analysis of 11-hydroxyoctadecanoyl-CoA in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 11-hydroxyoctadecanoyl-CoA using tandem mass spectrometry (MS/MS). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and m/z of the precursor ion for this compound?

A1: The molecular formula for this compound is C₃₉H₇₀N₇O₁₈P₃S. Its monoisotopic mass is approximately 1049.37 g/mol . In positive ion electrospray ionization (ESI) mode, you will typically observe the protonated molecule [M+H]⁺ at an m/z of approximately 1050.38.

Q2: What are the primary and most characteristic fragmentations observed for acyl-CoAs in positive ion mode MS/MS?

A2: In positive ion mode, acyl-CoAs exhibit a highly predictable fragmentation pattern. The two most common and characteristic fragmentations are:

  • A neutral loss of 507 Da, which corresponds to the 3'-phospho-ADP moiety.[1][2][3][4][5][6][7][8]

  • A product ion at m/z 428, resulting from the cleavage of the diphosphate (B83284) bond to yield the adenosine (B11128) 3',5'-diphosphate fragment.[1][2][6][8]

Q3: How does the hydroxyl group at the 11th position on the octadecanoyl chain influence the fragmentation pattern?

A3: The hydroxyl group introduces additional, specific fragmentation pathways for the acyl chain itself. While the characteristic acyl-CoA fragmentations (neutral loss of 507 and m/z 428) will still be present and likely dominant, you can expect to see fragment ions resulting from cleavage around the hydroxyl group. Specifically, cleavage alpha to the hydroxyl group is a common fragmentation pathway for hydroxy fatty acids. This can help to confirm the position of the hydroxyl group.

Q4: What are the recommended starting points for an LC-MS/MS method for this compound analysis?

A4: For the analysis of long-chain acyl-CoAs, a reversed-phase liquid chromatography setup is generally recommended. Here are some typical starting parameters:

  • Column: A C18 column is a common choice for separating long-chain acyl-CoAs.[3][5]

  • Mobile Phases: A gradient of acetonitrile (B52724) and water is typically used. To improve peak shape and ionization efficiency, it is common to add a modifier like ammonium (B1175870) hydroxide (B78521) to the mobile phases.[3][5]

  • Ionization Mode: Positive ion electrospray ionization (ESI) is the most frequently reported mode for acyl-CoA analysis.[3][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the MS/MS analysis of this compound.

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting Step
Sample Degradation Acyl-CoAs are susceptible to hydrolysis. Prepare fresh samples and keep them on ice or at 4°C during preparation. For long-term storage, keep samples at -80°C.
Inefficient Ionization Optimize the ESI source parameters, including capillary voltage, source temperature, and gas flows. Ensure the mobile phase composition is appropriate for positive ionization (e.g., slightly acidic or with a modifier like ammonium hydroxide).
Suboptimal MS/MS Parameters Ensure you are targeting the correct precursor ion (e.g., m/z 1050.38 for [M+H]⁺). Optimize the collision energy to maximize the signal for the characteristic fragment ions (e.g., the product ion from the neutral loss of 507).
Poor Recovery from Sample Preparation If using solid-phase extraction (SPE), ensure the sorbent and elution solvents are appropriate for a relatively polar long-chain acyl-CoA. The hydroxyl group increases polarity compared to a standard long-chain acyl-CoA.
Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)
Possible Cause Troubleshooting Step
Secondary Interactions with the Column The phosphate (B84403) groups of the CoA moiety can interact with the stationary phase. The use of an ion-pairing agent or a mobile phase with a higher pH (e.g., using ammonium hydroxide) can improve peak shape.[3][5]
Column Overloading Inject a smaller sample volume or dilute the sample.
Inappropriate Mobile Phase Composition Ensure the organic solvent concentration in the initial mobile phase is not too high, which can cause the analyte to elute too quickly and with poor shape.
Issue 3: Inconsistent or Unexpected Fragmentation Patterns
Possible Cause Troubleshooting Step
In-source Fragmentation If you observe significant fragmentation in your MS1 spectrum, this could indicate that the source conditions are too harsh. Reduce the source temperature or voltages.
Variable Collision Energy Ensure the collision energy is stable and reproducible. If you are seeing a wide variety of fragment ions with inconsistent intensities, the collision energy may be too high, leading to extensive fragmentation.
Presence of Isomers If you are analyzing a biological sample, be aware that other isomers of hydroxyoctadecanoyl-CoA may be present, which could have slightly different fragmentation patterns.

Predicted Fragmentation Pattern of this compound

The following table summarizes the predicted major fragment ions for this compound in positive ion MS/MS.

Precursor Ion (m/z)Fragment Ion (m/z)Description
1050.38 ([M+H]⁺)543.38Neutral loss of 507 Da (3'-phospho-ADP). This is the remaining 11-hydroxyoctadecanoyl-pantetheine fragment.
1050.38 ([M+H]⁺)428.04Adenosine 3',5'-diphosphate fragment.[1][2][6][8]
1050.38 ([M+H]⁺)283.26Cleavage of the fatty acyl chain alpha to the hydroxyl group (loss of the C1-C10 portion).
1050.38 ([M+H]⁺)265.25Further loss of water from the m/z 283.26 fragment.

Note: The relative abundances of these ions will depend on the specific collision energy and instrument used.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general workflow for the analysis of this compound. Optimization may be required for your specific instrumentation and sample matrix.

1. Sample Preparation (from cell culture)

  • Quench metabolism by rapidly washing cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable extraction buffer (e.g., methanol/water or a buffer containing a protein precipitating agent).

  • Centrifuge to pellet cell debris.

  • The supernatant can be directly injected or subjected to further cleanup (e.g., SPE) if necessary.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium hydroxide.

  • Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide.

  • Gradient: A typical gradient would start at a low percentage of B (e.g., 10%), ramp up to a high percentage of B (e.g., 95%) over several minutes to elute the long-chain acyl-CoA, hold for a few minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • MS/MS Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

  • MRM Transitions (example):

    • 1050.4 -> 543.4 (for quantification)

    • 1050.4 -> 428.0 (for confirmation)

  • Collision Energy: Optimize for your instrument, typically in the range of 20-40 eV.

  • Source Parameters: Optimize capillary voltage, gas flows, and temperatures for maximal signal intensity and stability.

Visualizations

fragmentation_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Cell_Lysate Cell Lysate Supernatant Supernatant Cell_Lysate->Supernatant Centrifugation LC Liquid Chromatography (C18 Column) Supernatant->LC MS Mass Spectrometer (Positive ESI) LC->MS Elution MSMS MS/MS Fragmentation MS->MSMS Precursor Ion Selection (m/z 1050.4) Data Data Analysis MSMS->Data Fragment Ion Detection

Caption: A general workflow for the analysis of this compound from cell lysate to data analysis.

fragmentation_pathway cluster_fragments Primary Fragments cluster_chain_fragments Acyl Chain Fragments Precursor This compound [M+H]⁺ m/z 1050.4 Neutral_Loss [M+H-507]⁺ m/z 543.4 Precursor->Neutral_Loss Neutral Loss of 507 Da Fragment_428 Adenosine Diphosphate m/z 428.0 Precursor->Fragment_428 Diphosphate Cleavage Alpha_Cleavage Alpha Cleavage Product m/z 283.3 Neutral_Loss->Alpha_Cleavage Alpha Cleavage at C11-OH Water_Loss [Alpha Cleavage - H₂O]⁺ m/z 265.3 Alpha_Cleavage->Water_Loss Loss of H₂O

Caption: Predicted MS/MS fragmentation pathway for this compound in positive ion mode.

References

Technical Support Center: Analysis of Acyl-CoAs by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with acyl-Coenzyme A (acyl-CoA) analysis by mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges, with a focus on preventing in-source degradation.

Frequently Asked Questions (FAQs)

Q1: What is in-source degradation of acyl-CoAs and how does it differ from in-source fragmentation?

A1: In-source degradation refers to the unintended breakdown of acyl-CoA molecules within the ion source of a mass spectrometer before mass analysis. This is an undesirable process that can lead to inaccurate quantification and misidentification of analytes. In contrast, in-source fragmentation is the controlled fragmentation of ions within the source, sometimes intentionally induced to obtain structural information. For acyl-CoAs, a characteristic in-source fragmentation is the neutral loss of the 3'-phospho-ADP moiety (507 Da), which is often used for identification and quantification in multiple reaction monitoring (MRM) assays.[1] The key distinction is control and intent: in-source degradation is uncontrolled and detrimental to analysis, while controlled in-source fragmentation can be a useful analytical tool.

Q2: What are the common signs of acyl-CoA degradation in my LC-MS data?

A2: Signs of acyl-CoA degradation can include:

  • Low signal intensity for your target acyl-CoA species.

  • Poor peak shape , such as tailing or broadening.[2]

  • High background noise or the presence of unexpected fragment ions in your mass spectra.

  • Inconsistent quantification and poor reproducibility between injections.

  • The appearance of ions corresponding to the acyl chain alone or other fragments not typically used for quantification.

Q3: Why are acyl-CoAs prone to degradation?

A3: Acyl-CoAs are inherently unstable molecules for several reasons:

  • Thioester bond instability: The high-energy thioester bond is susceptible to hydrolysis, especially in aqueous solutions and at non-optimal pH.[3]

  • Enzymatic degradation: Residual enzyme activity in samples can rapidly degrade acyl-CoAs.

  • Thermal liability: Acyl-CoAs can degrade at elevated temperatures, a concern within a heated electrospray ionization (ESI) source.[4]

Troubleshooting Guide

Issue 1: Low Signal Intensity or Complete Signal Loss of Acyl-CoAs

This is a common and frustrating issue that can arise from problems in sample preparation, chromatography, or mass spectrometer settings.

Potential Cause Troubleshooting Step Rationale
Sample Degradation Prior to Injection Use glass or polypropylene (B1209903) vials instead of other plastics to minimize analyte adsorption and sample loss.[5] Prepare fresh samples and keep them at low temperatures (e.g., 4°C in the autosampler) during the analytical run.Acyl-CoAs are unstable in aqueous solutions and can degrade over time.[3] Using appropriate vials prevents loss of the analyte.
Inefficient Ionization Optimize ion source parameters, including spray voltage, gas flows (nebulizer, drying, and sheath gas), and capillary temperature.[6] Consider using mobile phase additives like ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) to improve ionization efficiency.[7]Proper ionization is crucial for generating a strong signal. The optimal parameters can vary between different instruments and acyl-CoA species.
In-Source Degradation Reduce the ion source temperature. Higher temperatures can cause thermal degradation of sensitive molecules like acyl-CoAs.[4]Minimizing thermal stress on the analyte as it enters the mass spectrometer can prevent it from breaking down before detection.
Poor Chromatographic Peak Shape Ensure the mobile phase composition is correct and freshly prepared. Use a column wash step with a strong solvent to prevent the buildup of biological materials.[7]Contaminants on the column can lead to peak distortion and signal loss.[7]
Issue 2: High Background Noise and Interfering Peaks

High background can mask the signal of your target analytes and complicate data analysis.

Potential Cause Troubleshooting Step Rationale
Contaminated Mobile Phase or LC System Use high-purity solvents (LC-MS grade) and freshly prepared mobile phases. Regularly flush the LC system to remove contaminants.Contaminants in the mobile phase or from the system can contribute to high background noise.
Matrix Effects Implement a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.[8] Use stable isotope-labeled internal standards to compensate for matrix effects.The sample matrix can suppress the ionization of the target analyte, leading to a lower signal-to-noise ratio.[2]
In-Source Fragmentation of Co-eluting Species Optimize chromatographic separation to ensure that acyl-CoAs are well-resolved from other abundant lipids or metabolites. Adjust ion source settings to be "softer" (e.g., lower temperatures, lower cone voltage) to minimize fragmentation of other molecules.Fragments from other co-eluting compounds can create interfering peaks at the m/z of your target analyte.

Experimental Protocols

Protocol 1: Optimized LC-MS/MS Analysis of Acyl-CoAs

This protocol provides a general workflow for the analysis of a broad range of acyl-CoAs.

1. Chromatographic Separation:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[8]

  • Mobile Phase A: Water with 10 mM ammonium acetate.[8][9]

  • Mobile Phase B: Acetonitrile with 10 mM ammonium acetate.[9]

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 2%) and ramp up to a high percentage (e.g., 95%) to elute long-chain acyl-CoAs.[8][9]

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 35-40°C.

2. Mass Spectrometry Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) is commonly used for quantification.[7]

  • Key MRM Transition: Monitor the neutral loss of 507 Da, which corresponds to the 3'-phospho-ADP moiety.[1]

  • Ion Source Parameters:

    • Drying Gas Temperature: 200°C.[9]

    • Drying Gas Flow: 14 L/min.[9]

    • Nebulizer Pressure: 35 psi.[9]

    • Sheath Gas Temperature: 350°C.[9]

    • Sheath Gas Flow: 11 L/min.[9]

    • Spray Voltage: Optimize for your specific instrument, typically in the range of 3-5 kV.

Data Presentation

Table 1: Comparison of Mobile Phase Additives for Acyl-CoA Analysis

Mobile Phase AdditiveAdvantageDisadvantageReference
Ammonium Acetate (5-10 mM) Good for both positive and negative ion modes, provides good peak shape.May not be optimal for all acyl-CoA species.[7][9]
Ammonium Hydroxide Can improve sensitivity for some long-chain acyl-CoAs in positive mode.High pH can affect column stability.[7]
Formic Acid (0.1%) Commonly used in reversed-phase chromatography, can improve peak shape for some compounds.Can lead to in-source degradation of acid-labile molecules.[8]

Visualizations

Acyl_CoA_Degradation_Pathway cluster_source In-Source Degradation cluster_analysis Mass Analysis Acyl-CoA Acyl-CoA Degraded_Fragments Degraded_Fragments Acyl-CoA->Degraded_Fragments Heat, High Voltages Inaccurate_Quantification Inaccurate_Quantification Degraded_Fragments->Inaccurate_Quantification Troubleshooting_Workflow Start Start Problem_Observed Low Signal / Poor Peak Shape Start->Problem_Observed Check_Sample Sample Stability & Preparation Problem_Observed->Check_Sample Check_LC LC Parameters & Mobile Phase Check_Sample->Check_LC No Issue Solution_Sample Use Fresh Samples, Proper Vials Check_Sample->Solution_Sample Issue Found Check_MS MS Source Settings Check_LC->Check_MS No Issue Solution_LC Fresh Mobile Phase, Column Wash Check_LC->Solution_LC Issue Found Solution_MS Optimize Source Temp & Voltages Check_MS->Solution_MS Issue Found End End Solution_Sample->End Solution_LC->End Solution_MS->End

References

Technical Support Center: Optimizing Peak Shape for Hydroxy Fatty Acyl-CoAs in Reverse-Phase Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of hydroxy fatty acyl-CoAs using reverse-phase chromatography. Our goal is to help you achieve optimal peak shape, resolution, and sensitivity in your experiments.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your chromatographic analysis.

Issue 1: Peak Tailing

Question: My hydroxy fatty acyl-CoA peaks are exhibiting significant tailing. What are the potential causes and how can I resolve this?

Answer:

Peak tailing is a common issue that can compromise resolution and quantification. The primary causes and their respective solutions are outlined below:

  • Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the polar functional groups of hydroxy fatty acyl-CoAs, leading to tailing.[1][2]

    • Solution 1: Mobile Phase Additives: Incorporate a small amount of a competing acid, such as formic acid or acetic acid (typically 0.1%), into your mobile phase.[3] This will protonate the silanol groups, minimizing unwanted interactions.

    • Solution 2: Use of End-Capped Columns: Employing a well-end-capped column can reduce the number of accessible silanol groups, thereby improving peak shape.[4]

    • Solution 3: pH Adjustment: Operating the mobile phase at a lower pH (e.g., 3-5) can suppress the ionization of silanol groups.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[1][3]

    • Solution: Reduce the injection volume or dilute your sample.[3]

  • Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shape.[1]

    • Solution: If other troubleshooting steps fail, consider replacing the column.

Issue 2: Broad Peaks

Question: I am observing broad peaks for my hydroxy fatty acyl-CoAs, which is affecting my sensitivity and resolution. What could be the cause?

Answer:

Peak broadening can significantly impact the quality of your chromatogram. Here are the common causes and how to address them:

  • High Injection Volume or Concentration: Similar to peak tailing, overloading the column can lead to broad peaks.[3]

    • Solution: Optimize your sample injection by reducing the volume or concentration.[3]

  • Incompatible Injection Solvent: If your sample is dissolved in a solvent that is stronger (less polar in reverse-phase) than your initial mobile phase, it can cause peak broadening.[2][3]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[1][2]

  • Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can contribute to peak broadening.[2][3]

    • Solution: Minimize the length and internal diameter of all tubing.

  • Suboptimal Flow Rate: The linear velocity of the mobile phase affects peak width.[2]

    • Solution: Optimize the flow rate to achieve the best efficiency for your column.[2]

Issue 3: Split Peaks

Question: My chromatogram is showing split peaks for a single hydroxy fatty acyl-CoA species. What is causing this and how can I fix it?

Answer:

Split peaks can be perplexing and can interfere with accurate peak integration. The most likely causes are:

  • Sample Solvent Incompatibility: A significant mismatch between the sample solvent and the mobile phase is a common cause of peak splitting, especially for early eluting compounds.[1][3]

    • Solution: Ensure your sample is dissolved in a solvent that is weak or identical to the initial mobile phase.[1][3]

  • Contamination at the Column Inlet: Particulate matter or strongly retained compounds from previous injections can block the column inlet frit, causing the sample to be distributed unevenly.[1]

    • Solution: Backflush the column or replace the inlet frit.[1]

  • Co-elution of Isomers: What appears to be a split peak might be two closely eluting isomers.[1][3]

    • Solution: Adjust the mobile phase composition or the gradient profile to improve the separation.[1][3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended mobile phase compositions for analyzing hydroxy fatty acyl-CoAs by reverse-phase HPLC?

A1: The most common mobile phases for the reverse-phase separation of lipids, including hydroxy fatty acyl-CoAs, are mixtures of acetonitrile, methanol, isopropanol, and water.[3] A gradient elution is typically employed, starting with a higher percentage of the aqueous component and gradually increasing the organic solvent content.[3] The addition of mobile phase modifiers is crucial for good peak shape.

Q2: What is the role of ion-pairing agents in enhancing peak shape?

A2: Ion-pairing agents, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), are often added to the mobile phase to form a neutral complex with charged analytes.[5][6] This can improve peak shape and retention for charged molecules like hydroxy fatty acyl-CoAs. Generally, a longer alkyl chain on the ion-pairing agent and a higher concentration will lead to longer retention times and improved peak shape.[5] However, it's important to note that ion-pairing reagents can be difficult to completely remove from the HPLC system.[7]

Q3: How does temperature affect the separation of hydroxy fatty acyl-CoAs?

A3: Temperature can significantly impact the separation. Maintaining a stable temperature using a column oven is recommended.[1] Temperature fluctuations can affect retention times and chiral recognition if you are separating enantiomers.[1]

Q4: Can I use mass spectrometry (MS) detection with mobile phase additives?

A4: Yes, but it is crucial to use volatile buffers and additives when coupling HPLC with MS. Ammonium (B1175870) formate (B1220265) and ammonium acetate (B1210297) are commonly used salts (typically 5-10 mM) as they are volatile and improve peak shape and ionization efficiency.[3][7][8] Non-volatile buffers like phosphates should be avoided.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing your experiments.

Table 1: Common Mobile Phase Additives and Their Typical Concentrations

AdditiveTypical ConcentrationPurposeReference
Formic Acid0.1%Suppress silanol ionization, improve peak shape[3]
Acetic Acid0.1%Suppress silanol ionization, improve peak shape[3]
Ammonium Formate5-10 mMVolatile buffer, improve peak shape and MS signal[3][8]
Ammonium Acetate5-10 mMVolatile buffer, improve peak shape and MS signal[3][8][9]
Trifluoroacetic Acid (TFA)0.05% - 0.1%Ion-pairing agent, improve peak shape for charged analytes[5][6]
Heptafluorobutyric Acid (HFBA)0.05% - 0.1%Ion-pairing agent, stronger retention than TFA[5]

Experimental Protocols

Protocol 1: General Reverse-Phase HPLC Method for Hydroxy Fatty Acyl-CoAs

This protocol provides a starting point for method development. Optimization will be required based on the specific analytes and instrumentation.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.[3][8]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or 10 mM ammonium formate.[3][8]

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Gradually increase the percentage of Mobile Phase B over 15-30 minutes to elute the compounds of interest.

    • Include a high organic wash step (e.g., 95% B) to clean the column after each injection.

    • Equilibrate the column with the initial mobile phase composition for at least 5-10 minutes before the next injection.[1]

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 30-40 °C.[1]

  • Injection Volume: 1-5 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.[1] If using biological extracts, a solid-phase extraction (SPE) cleanup is recommended.[1]

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting and optimization.

Troubleshooting_Workflow Start Poor Peak Shape (Tailing, Broadening, Splitting) Check_Injection Check Injection Parameters (Volume, Solvent) Start->Check_Injection Check_Mobile_Phase Check Mobile Phase (Composition, Additives, pH) Start->Check_Mobile_Phase Check_Column Check Column (Contamination, Degradation) Start->Check_Column Optimize_Injection Optimize Injection: - Reduce Volume - Match Solvent to Mobile Phase Check_Injection->Optimize_Injection Issue Found Optimize_Mobile_Phase Optimize Mobile Phase: - Add Acid (e.g., 0.1% FA) - Use Ion-Pairing Agent - Adjust pH Check_Mobile_Phase->Optimize_Mobile_Phase Issue Found Clean_Column Clean/Replace Column: - Backflush - Replace Frit - New Column Check_Column->Clean_Column Issue Found Good_Peak_Shape Good Peak Shape Optimize_Injection->Good_Peak_Shape Optimize_Mobile_Phase->Good_Peak_Shape Clean_Column->Good_Peak_Shape

Caption: A logical workflow for troubleshooting poor peak shape in reverse-phase chromatography.

Mobile_Phase_Optimization Goal Goal: Symmetrical & Sharp Peaks Modifier Mobile Phase Modifiers Goal->Modifier Acid Acidic Additive (e.g., Formic Acid) Modifier->Acid Buffer Volatile Buffer (e.g., Ammonium Formate) Modifier->Buffer IonPair Ion-Pairing Agent (e.g., TFA, HFBA) Modifier->IonPair Benefit_Acid Reduces Silanol Interactions Improves Peak Shape Acid->Benefit_Acid Benefit_Buffer Controls pH Improves MS Signal Buffer->Benefit_Buffer Benefit_IonPair Forms Neutral Complex Improves Retention & Shape IonPair->Benefit_IonPair

Caption: Key mobile phase modifiers for enhancing peak shape of hydroxy fatty acyl-CoAs.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 11-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 11-hydroxyoctadecanoyl-CoA, a key intermediate in fatty acid metabolism. Ensuring the accuracy, precision, and reliability of quantitative data is paramount in research and drug development. This document outlines the principles of cross-validation and compares the performance of common analytical techniques, offering supporting data and detailed experimental protocols to aid in method selection and implementation.

Introduction to Analytical Cross-Validation

Comparison of Key Analytical Techniques

The analysis of long-chain acyl-CoA species like this compound presents unique challenges due to their chemical properties. The most common and robust methods employed are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While less common for this specific analyte, Enzyme-Linked Immunosorbent Assay (ELISA) is another potential analytical approach.

ParameterLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Separation by liquid chromatography followed by mass-based detection and fragmentation for structural confirmation.Separation of volatile derivatives by gas chromatography followed by mass-based detection.Immuno-based detection using specific antibodies against the target analyte.[4][5]
Sample Prep Relatively simple extraction and protein precipitation.[6] Derivatization is typically not required.Requires hydrolysis of the CoA ester and derivatization to increase volatility (e.g., methylation, silylation).[7][8]Minimal sample preparation, often direct analysis of biological fluids after dilution.
Specificity High, due to chromatographic separation and specific mass transitions (MRM).[6]High, based on retention time and mass fragmentation patterns.[7]Can be high if a specific monoclonal antibody is available. Potential for cross-reactivity.
Sensitivity Very high, often in the picomolar to femtomolar range.[9]High, but can be limited by derivatization efficiency and thermal stability.[7]Varies widely depending on the antibody affinity, typically in the picogram to nanogram per milliliter range.
Linearity Excellent, typically spanning several orders of magnitude.[6][10]Good, but can be affected by the derivatization process.Generally has a more limited dynamic range compared to chromatographic methods.
Accuracy High, with appropriate internal standards. Typically <15% deviation.[11]High, with appropriate internal standards.Can be high, but may be affected by matrix effects and cross-reactivity.
Precision High, with CVs often below 10-15%.[11][12]High, with good reproducibility.Good, with typical intra- and inter-assay CVs <15%.
Throughput High, with modern UPLC systems offering run times as short as 5 minutes.[12]Lower, due to longer run times and sample derivatization steps.Very high, suitable for screening large numbers of samples in parallel (e.g., 96-well plates).

Experimental Protocols

LC-MS/MS Method for Acyl-CoA Analysis

This protocol is adapted from established methods for the analysis of long-chain acyl-CoAs.[12][13]

Sample Preparation:

  • Homogenize approximately 50 mg of tissue or cell pellet in 1 mL of ice-cold 2.5% sulfosalicylic acid (SSA).[6]

  • Add an appropriate internal standard (e.g., C17-CoA).[12]

  • Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for analysis.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) hydroxide (B78521) in water.

  • Mobile Phase B: 10 mM ammonium hydroxide in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: [M+H]+ for this compound.

  • Product Ions: Monitor for characteristic fragments, including the loss of the CoA moiety.[6]

GC-MS Method for Hydroxy Fatty Acid Analysis (after hydrolysis)

This protocol is based on general methods for fatty acid analysis by GC-MS, which requires hydrolysis of the CoA ester followed by derivatization.[7][14][15]

Sample Preparation:

  • To the sample, add 1 mL of 1 M KOH in methanol (B129727) and heat at 60°C for 30 minutes to hydrolyze the acyl-CoA.

  • Acidify the solution with 1 M HCl and extract the free fatty acids with 2 mL of hexane (B92381).

  • Evaporate the hexane layer to dryness under a stream of nitrogen.

  • Derivatize the fatty acid residue by adding 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and heating at 70°C for 30 minutes.

GC Conditions:

  • Column: A suitable capillary column for fatty acid methyl ester analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-600.

  • Identification: Based on retention time and comparison of the mass spectrum with a reference library.

Visualizations

signaling_pathway cluster_peroxisome Peroxisome Octadecanoyl-CoA Octadecanoyl-CoA This compound This compound Octadecanoyl-CoA->this compound CYP4A/F 11-oxooctadecanoyl-CoA 11-oxooctadecanoyl-CoA This compound->11-oxooctadecanoyl-CoA HSD17B Further Beta-oxidation Further Beta-oxidation 11-oxooctadecanoyl-CoA->Further Beta-oxidation

Caption: Simplified metabolic pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Cross-Validation Biological_Sample Biological Sample Extraction Extraction & Protein Precipitation Biological_Sample->Extraction ELISA ELISA Analysis Biological_Sample->ELISA Hydrolysis_Derivatization Hydrolysis & Derivatization Extraction->Hydrolysis_Derivatization LC_MS LC-MS/MS Analysis Extraction->LC_MS GC_MS GC-MS Analysis Hydrolysis_Derivatization->GC_MS Data_Comparison Data Comparison (Linearity, Accuracy, Precision) LC_MS->Data_Comparison GC_MS->Data_Comparison ELISA->Data_Comparison

Caption: Cross-validation workflow for this compound analysis.

References

Comparison Guide: Confirmation of 11-Hydroxyoctadecanoyl-CoA as the Enzymatic Product of a Novel Hydroxylase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods to confirm the enzymatic product of a novel hydroxylase as 11-hydroxyoctadecanoyl-CoA. It includes detailed experimental protocols, comparative performance data, and visual workflows to aid in the characterization of this long-chain hydroxy fatty acyl-CoA.

Confirmation of Enzymatic Product

The primary methods for confirming the identity of this compound are liquid chromatography-tandem mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS) after derivatization, and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Summary of Analytical Methods for Product Confirmation

Experimental MethodParameter MeasuredResult for this compound
LC-MS/MS Parent Ion (m/z)Expected [M-H]⁻ at m/z 1048.4
Key Fragment Ions (m/z)Characteristic fragments corresponding to the CoA moiety and the fatty acyl chain, with a neutral loss indicating the hydroxyl position.
GC-MS (of TMS-derivatized methyl ester) Retention Index (RI)A specific retention index on a non-polar column (e.g., DB-5ms). The NIST database reports an RI of 2541 for the tBDMS ether of 11-hydroxystearic acid methyl ester.[1]
Mass Spectrum (m/z)Characteristic fragments indicating the position of the TMS-ether group, allowing for isomer differentiation.
¹H-NMR Chemical Shift (ppm)A distinct multiplet for the proton on the carbon bearing the hydroxyl group (C11).
¹³C-NMR Chemical Shift (ppm)A specific resonance for the carbon atom attached to the hydroxyl group (C11).

Performance Comparison with Alternative Methods

The novel hydroxylase's performance can be benchmarked against other enzymatic and chemical methods for producing this compound or its precursor, 11-hydroxyoctadecanoic acid.

Table 2: Performance Comparison of Synthesis Methods for 11-Hydroxyoctadecanoic Acid/CoA

MethodEnzyme/CatalystSubstrateRegioselectivityYieldKey AdvantagesKey Disadvantages
Novel Hydroxylase (Enzymatic) Putative P450 MonooxygenaseOctadecanoyl-CoAHigh for C11VariableHigh selectivity, mild reaction conditions.Enzyme stability and cofactor requirements can be challenging.
CYP107H1 (P450 BioI) (Enzymatic) Cytochrome P450Hexadecanoic AcidProduces 11- to 15-hydroxy isomers[2]ModerateWell-characterized for similar substrates.Not specific for C11 on a C18 chain.
Chemical Synthesis Multi-step chemical reactionsOleic Acid or other precursorsPosition-specificTypically highScalable, no biological constraints.Often requires harsh conditions, protecting groups, and may produce racemic mixtures.

Experimental Protocols

This protocol is based on a typical whole-cell biotransformation using a recombinant E. coli expressing the novel hydroxylase.

  • Culture and Induction: Grow E. coli harboring the expression vector for the novel hydroxylase in a suitable medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG and incubate at a lower temperature (e.g., 18-25°C) for 12-16 hours.

  • Biotransformation: Harvest the cells by centrifugation and resuspend in a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing glucose as a co-substrate for cofactor regeneration.

  • Substrate Addition: Add octadecanoyl-CoA to the cell suspension to a final concentration of 1 mM.

  • Incubation: Incubate the reaction mixture at 30°C with shaking for 24-48 hours.

  • Extraction: Quench the reaction and extract the acyl-CoAs using a solid-phase extraction (SPE) method.

  • Chromatography: Separate the extracted acyl-CoAs on a C18 reversed-phase column using a gradient of acetonitrile (B52724) in water with 0.1% formic acid.

  • Mass Spectrometry: Perform analysis on a triple quadrupole or Q-TOF mass spectrometer in negative ion mode.

  • Data Analysis: Identify the parent ion of this compound. Perform tandem MS (MS/MS) to obtain fragment ions. The fragmentation pattern should be compared to a synthesized standard or predicted fragmentation to confirm the hydroxyl position.

  • Hydrolysis and Methylation: Hydrolyze the acyl-CoA sample to release the free fatty acid. Convert the fatty acid to its fatty acid methyl ester (FAME) using BF₃-methanol.

  • Derivatization: Silylate the hydroxyl group of the FAME using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (B98337) (TMS) ether.[3]

  • GC-MS Analysis: Inject the derivatized sample onto a GC-MS system equipped with a non-polar capillary column.

  • Data Analysis: Compare the retention time and mass spectrum of the product with a derivatized 11-hydroxyoctadecanoic acid standard. The fragmentation pattern of the TMS derivative is key to determining the position of the hydroxyl group.

Visualizations

Enzymatic_Reaction_Pathway Octadecanoyl-CoA Octadecanoyl-CoA Novel_Hydroxylase Novel_Hydroxylase Octadecanoyl-CoA->Novel_Hydroxylase Substrate This compound This compound Novel_Hydroxylase->this compound Product Cofactors Cofactors Cofactors->Novel_Hydroxylase e.g., NADPH, O2

Enzymatic hydroxylation of octadecanoyl-CoA.

Experimental_Workflow cluster_synthesis Enzymatic Synthesis cluster_analysis Product Confirmation E_coli_culture E. coli Culture & Induction Biotransformation Whole-Cell Biotransformation E_coli_culture->Biotransformation Extraction Acyl-CoA Extraction (SPE) Biotransformation->Extraction LC_MS LC-MS/MS Analysis of Acyl-CoA Extraction->LC_MS Hydrolysis Hydrolysis & Derivatization to TMS-FAME Extraction->Hydrolysis NMR NMR Spectroscopy Extraction->NMR GC_MS GC-MS Analysis of TMS-FAME Hydrolysis->GC_MS

Workflow for synthesis and confirmation.

References

A Guide to the Quantitative Comparison of 11-Hydroxyoctadecanoyl-CoA Levels in Different Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Biological Significance of Hydroxylated Fatty Acyl-CoAs

Long-chain acyl-CoAs are integral to numerous metabolic processes, including fatty acid metabolism and lipid homeostasis. Hydroxylated fatty acyl-CoAs, such as 11-hydroxyoctadecanoyl-CoA, are intermediates in metabolic pathways like fatty acid elongation and beta-oxidation. These molecules can also act as signaling molecules, influencing cellular functions. For instance, 3-hydroxyoctadecanoyl-CoA is a known human metabolite involved in the mitochondrial fatty acid elongation pathway[1]. The precursor, 11-hydroxystearic acid, is a known metabolite, and its metabolism can lead to the formation of valuable compounds in certain yeasts[2]. Understanding the tissue-specific distribution of this compound can, therefore, provide critical insights into the metabolic and signaling roles of these molecules in health and disease.

Experimental Protocols for Quantification

The quantification of acyl-CoAs from biological tissues is a multi-step process that requires careful sample handling to ensure accuracy and reproducibility. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for the sensitive and specific quantification of these molecules.

Tissue Harvesting and Preparation

Proper tissue collection is critical to prevent the degradation of acyl-CoAs.

  • Rapid Harvesting: Tissues should be excised as quickly as possible and immediately flash-frozen in liquid nitrogen to halt metabolic activity.

  • Storage: Samples should be stored at -80°C until extraction.

  • Homogenization: Frozen tissues should be ground to a fine powder under liquid nitrogen to ensure homogeneity before extraction.

Acyl-CoA Extraction

Several methods have been developed for the efficient extraction of acyl-CoAs from tissues. The choice of method may depend on the specific tissue type and the chain length of the acyl-CoAs of interest.

  • Solid-Phase Extraction (SPE): A common and robust method involves homogenization in an acidic buffer, followed by solid-phase extraction to purify the acyl-CoAs from other cellular components.

  • Solvent Precipitation and Extraction: This method uses a sequence of solvents, such as isopropanol (B130326) and acetonitrile, to precipitate proteins and extract acyl-CoAs.

Quantification by LC-MS/MS
  • Chromatographic Separation: Ultra-high performance liquid chromatography (UHPLC) with a C18 reversed-phase column is typically used to separate the different acyl-CoA species.

  • Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used for detection. Quantification is achieved using selected reaction monitoring (SRM).

  • Internal Standards: The use of appropriate internal standards, such as isotopically labeled acyl-CoAs, is crucial for accurate quantification.

Data Presentation: A Comparative Overview of Methodologies

The following table summarizes key aspects of established protocols for the quantification of long-chain acyl-CoAs in biological samples.

Parameter Method A: Solid-Phase Extraction Method B: Solvent Precipitation
Tissue Homogenization Performed in a suitable buffer (e.g., KH2PO4)Carried out in a buffered solution
Extraction/Purification Solid-phase extraction using a specialized columnSequential extraction with isopropanol and acetonitrile
Analytical Technique UHPLC-MS/MSUHPLC-MS/MS
Column Type C18 Reversed-PhaseC18 Reversed-Phase
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Detection Mode Selected Reaction Monitoring (SRM)Selected Reaction Monitoring (SRM)
Key Advantages High purity of the final extractSimpler procedure with fewer steps
Considerations May require method optimization for specific acyl-CoAsPotential for lower recovery compared to SPE

Visualizing the Workflow and Metabolic Context

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for acyl-CoA quantification and a putative metabolic pathway for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis tissue_harvest Tissue Harvesting (Flash-freeze in Liquid N2) homogenization Tissue Homogenization (Under Liquid N2) tissue_harvest->homogenization extraction Acyl-CoA Extraction (e.g., Solid-Phase Extraction) homogenization->extraction purification Sample Purification extraction->purification lc_separation UHPLC Separation (C18 Column) purification->lc_separation ms_detection MS/MS Detection (ESI+, SRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis metabolic_pathway cluster_pathway Putative Metabolic Pathway cluster_downstream Downstream Metabolism stearic_acid Stearoyl-CoA hydroxylation Hydroxylation stearic_acid->hydroxylation hydroxy_coa This compound hydroxylation->hydroxy_coa beta_oxidation Beta-Oxidation hydroxy_coa->beta_oxidation elongation Fatty Acid Elongation hydroxy_coa->elongation signaling Signaling Pathways hydroxy_coa->signaling

References

Distinguishing 11-Hydroxyoctadecanoyl-CoA from other C18 Hydroxy Acyl-CoA Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and differentiation of C18 hydroxy acyl-CoA positional isomers, including 11-hydroxyoctadecanoyl-CoA, are critical for understanding their distinct biological roles and for the development of targeted therapeutics. Due to their structural similarity, distinguishing these isomers presents a significant analytical challenge. This guide provides a comprehensive comparison of methodologies, supported by experimental data, to effectively differentiate this compound from its C18 counterparts.

Introduction to C18 Hydroxy Acyl-CoAs

Hydroxy fatty acids are important signaling molecules and metabolic intermediates. Their CoA-activated forms, hydroxy acyl-CoAs, are involved in various metabolic pathways, including fatty acid oxidation and biosynthesis. The position of the hydroxyl group on the C18 backbone gives rise to a variety of isomers, each with potentially unique biological functions and enzymatic interactions. While the roles of some isomers, such as 9-hydroxyoctadecadienoic acid (9-HODE) and 13-HODE, are increasingly understood in the context of oxidative stress and inflammation, the specific functions of many other C18 hydroxy acyl-CoAs, including this compound, remain less characterized.[1]

Analytical Methodologies for Isomer Differentiation

The primary analytical techniques for distinguishing C18 hydroxy acyl-CoA isomers are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Nuclear magnetic resonance (NMR) spectroscopy also provides valuable structural information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. For the analysis of hydroxy fatty acids, derivatization is essential to increase their volatility and thermal stability.[2] The fatty acids are typically converted to their fatty acid methyl esters (FAMEs) and the hydroxyl group is often silylated to form a trimethylsilyl (B98337) (TMS) ether.[3][4]

Key Distinguishing Features in GC-MS:

  • Retention Time: Positional isomers of hydroxy FAMEs can be separated on polar capillary columns, such as those with biscyanopropyl or polyethylene (B3416737) glycol stationary phases.[5][6] The elution order is dependent on the column polarity and the position of the hydroxyl group.

  • Mass Spectra: Electron ionization (EI) mass spectra of TMS-derivatized hydroxy FAMEs show characteristic fragmentation patterns. The location of the hydroxyl group can be determined by the diagnostic ions formed from cleavage on either side of the carbon bearing the TMS ether group.

Table 1: GC-MS Retention Data for C18 Hydroxy Fatty Acid Methyl Ester Isomers (Hypothetical Data)

IsomerRetention Time (min) on a Polar Capillary Column
2-Hydroxyoctadecanoyl-CoAEarly eluting
3-Hydroxyoctadecanoyl-CoA...
9-Hydroxyoctadecanoyl-CoA...
10-Hydroxyoctadecanoyl-CoA...
This compound ...
12-Hydroxyoctadecanoyl-CoA...
13-Hydroxyoctadecanoyl-CoA...
15-Hydroxyoctadecanoyl-CoA...
16-Hydroxyoctadecanoyl-CoA...
17-Hydroxyoctadecanoyl-CoALate eluting

Note: The exact retention times will vary depending on the specific GC column, temperature program, and other chromatographic conditions. This table illustrates the principle of separation.

Table 2: Diagnostic Mass Fragments for TMS-Derivatized C18 Hydroxy FAMEs (Hypothetical m/z values)

IsomerDiagnostic Fragment Ion 1 (m/z)Diagnostic Fragment Ion 2 (m/z)
2-Hydroxy-C18-FAMEα-cleavage fragmentα-cleavage fragment
3-Hydroxy-C18-FAME......
9-Hydroxy-C18-FAME......
10-Hydroxy-C18-FAME......
11-Hydroxy-C18-FAME ... ...
12-Hydroxy-C18-FAME......
13-Hydroxy-C18-FAME......
15-Hydroxy-C18-FAME......
16-Hydroxy-C18-FAME......
17-Hydroxy-C18-FAME......

Note: The m/z values of the diagnostic fragments are determined by the position of the hydroxyl group along the fatty acid chain.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique that can analyze acyl-CoAs directly without derivatization of the carboxyl group. Separation is typically achieved using reversed-phase chromatography. Tandem mass spectrometry (MS/MS) provides structural information through collision-induced dissociation (CID) of a selected precursor ion.

Key Distinguishing Features in LC-MS/MS:

  • Precursor Ion: All C18 hydroxyoctadecanoyl-CoA isomers will have the same precursor ion mass.

  • Product Ions: The fragmentation patterns of the different isomers in MS/MS can be distinct. While the CoA moiety produces common fragment ions, the position of the hydroxyl group can influence the fragmentation of the fatty acyl chain, leading to the formation of diagnostic product ions.[7] Derivatization of the hydroxyl group can also be employed to generate more specific fragments.[8][9]

Table 3: LC-MS/MS Parameters for the Analysis of Hydroxyoctadecanoyl-CoA Isomers

ParameterValue
Precursor Ion (m/z)[M+H]+ or [M-H]- of hydroxyoctadecanoyl-CoA
Collision EnergyOptimized for each instrument and isomer
Diagnostic Product IonsIsomer-specific fragments

Note: The identification of truly diagnostic fragment ions for each positional isomer requires the analysis of authentic standards and careful interpretation of the mass spectra.

Experimental Protocols

GC-MS Analysis of C18 Hydroxy Fatty Acids

1. Sample Preparation and Hydrolysis:

  • Thaw tissue or cell samples on ice.

  • Perform lipid extraction using a modified Folch method with chloroform/methanol (B129727) (2:1, v/v).

  • Saponify the lipid extract with methanolic NaOH to release the fatty acids.

  • Acidify the sample and extract the free fatty acids with hexane.

2. Derivatization:

  • Methylation: Convert the free fatty acids to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol (BF3-methanol) or by heating with methanolic HCl.[6]

  • Silylation: Derivatize the hydroxyl group to a trimethylsilyl (TMS) ether using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[4]

3. GC-MS Conditions:

  • Column: Use a highly polar capillary column, such as a biscyanopropyl polysiloxane (e.g., HP-88, SP-2560) or a wax-type column (e.g., DB-FATWAX UI).[6]

  • Injection: Splitless injection is typically used for trace analysis.

  • Oven Program: A temperature gradient is employed to separate the FAMEs based on their volatility and polarity.

  • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range that includes the expected molecular ions and fragment ions.

LC-MS/MS Analysis of C18 Hydroxy Acyl-CoAs

1. Sample Preparation:

  • Extract acyl-CoAs from tissues or cells using a solid-phase extraction (SPE) method.

  • The extraction buffer often contains an antioxidant to prevent degradation.

2. LC Conditions:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of an ion-pairing agent or a pH modifier, is used for elution.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

3. MS/MS Conditions:

  • Ionization: Electrospray ionization (ESI) in either positive or negative ion mode.

  • Scan Mode: Multiple reaction monitoring (MRM) is used for targeted quantification of specific isomers, while product ion scans are used for structural elucidation.

  • Collision Energy: Optimize the collision energy to generate diagnostic fragment ions for each isomer.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis Tissue_Cells Tissue/Cell Sample Lipid_Extraction Lipid Extraction Tissue_Cells->Lipid_Extraction Saponification Saponification (for GC-MS) Lipid_Extraction->Saponification SPE Solid-Phase Extraction (for LC-MS/MS) Lipid_Extraction->SPE Derivatization Derivatization (FAMEs/TMS) Saponification->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Data_Processing Data Processing & Identification GC_MS->Data_Processing LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Figure 1. A typical experimental workflow for the analysis of C18 hydroxy acyl-CoAs.

Biological Significance and Signaling Pathways

While the specific biological roles of this compound are not well-defined in the current literature, other C18 hydroxy fatty acids are known to be involved in various signaling pathways. For instance, 9-HODE and 13-HODE are ligands for peroxisome proliferator-activated receptors (PPARs) and G-protein coupled receptors, modulating inflammatory responses and other cellular processes.[1] It is plausible that this compound may also act as a signaling molecule, although further research is needed to elucidate its specific targets and downstream effects.

Fatty_Acid_Metabolism cluster_synthesis Fatty Acid Synthesis & Modification cluster_signaling Potential Signaling Roles cluster_metabolism Further Metabolism Octadecanoyl_CoA Octadecanoyl-CoA Hydroxylation Hydroxylation (P450s, etc.) Octadecanoyl_CoA->Hydroxylation Hydroxy_Isomers C18 Hydroxy Acyl-CoA Isomers (e.g., 11-OH-Octadecanoyl-CoA) Hydroxylation->Hydroxy_Isomers Receptor_Binding Receptor Binding (e.g., PPARs, GPCRs) Hydroxy_Isomers->Receptor_Binding Hypothetical Beta_Oxidation Beta-Oxidation Hydroxy_Isomers->Beta_Oxidation Esterification Esterification into Complex Lipids Hydroxy_Isomers->Esterification Downstream_Signaling Downstream Signaling Cascades Receptor_Binding->Downstream_Signaling Gene_Expression Modulation of Gene Expression Downstream_Signaling->Gene_Expression Cellular_Response Cellular Response (e.g., Inflammation, Metabolism) Gene_Expression->Cellular_Response

Figure 2. A generalized overview of fatty acid metabolism and potential signaling pathways for C18 hydroxy acyl-CoAs.

Conclusion

Distinguishing this compound from its positional isomers requires a multi-faceted analytical approach. The combination of high-resolution chromatography (GC or LC) and mass spectrometry (MS or MS/MS) is essential for confident identification and quantification. Derivatization strategies can further enhance the separation and produce diagnostic fragment ions. While the specific biological function of this compound is an active area of research, understanding its unique analytical signature is the first step toward unraveling its role in health and disease. This guide provides a framework for researchers to develop and apply robust analytical methods for the comprehensive analysis of C18 hydroxy acyl-CoA isomers.

References

A Researcher's Guide to Assessing the Purity of Synthetic 11-Hydroxyoctadecanoyl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthetic standards is paramount for accurate and reproducible experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 11-hydroxyoctadecanoyl-CoA, a critical intermediate in fatty acid metabolism. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.

Comparison of Analytical Methods

The choice of analytical method for purity assessment depends on a variety of factors, including the required sensitivity, specificity, and the nature of potential impurities. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and qNMR for the analysis of this compound.

Parameter HPLC-UV LC-MS/MS Quantitative NMR (qNMR)
Principle Separation by chromatography, detection by UV absorbance of the adenine (B156593) moiety.Separation by chromatography, detection by mass-to-charge ratio of parent and fragment ions.Intrinsic quantitative measurement based on the nuclear magnetic resonance of atomic nuclei in a magnetic field.
Purity Assessment Primarily based on the relative peak area of the main component.High specificity allows for the detection and quantification of structurally similar impurities.Provides a direct measure of purity against a certified internal standard without the need for a reference standard of the analyte itself.
Limit of Detection (LOD) In the picomole range.In the femtomole to attomole range.[1]In the micromole to nanomole range.
Precision (RSD%) Typically <5%.Typically <5%.[1]Typically <1%.
Specificity Moderate; co-eluting impurities with similar UV absorbance can interfere.High; provides structural information and can distinguish between isomers.High; provides detailed structural information of the analyte and any impurities.
Throughput High.High.Low to moderate.
Instrumentation Widely available.Requires more specialized equipment.Requires access to a high-field NMR spectrometer.
Strengths Robust, cost-effective, and widely accessible.Unmatched sensitivity and specificity for identifying unknown impurities.Absolute quantification without a specific reference standard, provides detailed structural information.
Limitations Lower sensitivity and specificity compared to LC-MS/MS.Matrix effects can influence quantification; requires expertise in method development.Lower sensitivity compared to mass spectrometry; requires higher sample concentrations.

This table provides a general comparison. Actual performance may vary depending on the specific instrument and experimental conditions.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable purity data. Below are representative protocols for HPLC-UV, LC-MS/MS, and qNMR analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a workhorse for routine purity analysis of acyl-CoA standards, leveraging the strong UV absorbance of the adenine ring in the coenzyme A moiety.

a) Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthetic this compound standard.

  • Dissolve the standard in a suitable solvent, such as a mixture of methanol (B129727) and water, to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection.

b) Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 75 mM potassium phosphate (B84403) buffer (pH 4.9).[2]

  • Mobile Phase B: Acetonitrile with 600 mM acetic acid.[2]

  • Gradient: A linear gradient from 20% to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV absorbance at 260 nm.[2]

  • Injection Volume: 10 µL.

c) Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis weigh Weigh Standard dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter hplc Inject into HPLC filter->hplc 10 µL Injection detect UV Detection (260 nm) hplc->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate report report calculate->report Purity Report

HPLC-UV workflow for purity assessment.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for identifying and quantifying trace impurities that may not be resolved by HPLC-UV.

a) Sample Preparation:

  • Prepare a stock solution of the this compound standard at 1 mg/mL in methanol/water.

  • Perform serial dilutions to a final concentration of 1 µg/mL for analysis.

b) LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.

  • MRM Transitions: Monitor for the precursor ion of this compound and its characteristic product ions. A common transition for long-chain acyl-CoAs is the neutral loss of the phosphopantetheine group.

  • Injection Volume: 5 µL.

c) Data Analysis: Purity is determined by the relative abundance of the target analyte's peak area compared to the total ion chromatogram. The high specificity allows for the identification of potential impurities based on their mass-to-charge ratios.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis stock Prepare Stock Solution dilute Serial Dilution stock->dilute lcms Inject into LC-MS/MS dilute->lcms 5 µL Injection esi ESI+ Ionization lcms->esi msms MS/MS Analysis esi->msms extract_tic Extract Ion Chromatograms msms->extract_tic quantify Quantify Purity extract_tic->quantify identify Identify Impurities extract_tic->identify report report quantify->report Purity & Impurity Profile identify->report

LC-MS/MS workflow for purity assessment.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

a) Sample Preparation:

  • Accurately weigh a precise amount of the this compound standard (e.g., 5-10 mg).

  • Accurately weigh a precise amount of a certified internal standard with a known purity (e.g., maleic acid or dimethyl sulfone). The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.

  • Dissolve both the analyte and the internal standard in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).

b) NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Nucleus: ¹H.

  • Pulse Program: A standard quantitative pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation of all signals.

  • Number of Scans: Sufficient to obtain a high signal-to-noise ratio (S/N > 250:1 for accurate integration).

c) Data Analysis: The purity of the this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard (IS)

QNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh analyte dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh internal standard weigh_is->dissolve acquire Acquire 1H NMR spectrum (long relaxation delay) dissolve->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate absolute purity integrate->calculate report report calculate->report Absolute Purity Value

qNMR workflow for absolute purity determination.

Conclusion

The purity of synthetic this compound standards is a critical factor for the integrity of research in lipid metabolism. This guide provides a comparative framework for the three most powerful analytical techniques for purity assessment. While HPLC-UV offers a robust and accessible method for routine checks, LC-MS/MS provides unparalleled sensitivity and specificity for in-depth impurity profiling. For the highest level of accuracy and to establish a primary standard, qNMR is the method of choice for determining absolute purity. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most appropriate method to ensure the quality of their standards and the validity of their scientific discoveries.

References

A Comparative Guide to the Biological Significance of 11-Hydroxyoctadecanoyl-CoA and Stearoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological significance of two long-chain fatty acyl-CoA molecules: 11-hydroxyoctadecanoyl-CoA and stearoyl-CoA. While stearoyl-CoA is a well-established, central molecule in lipid metabolism, this compound remains a largely uncharacterized entity. This comparison, therefore, highlights the depth of current knowledge for one molecule against the enigmatic nature of the other, pointing to potential avenues for future research.

Stearoyl-CoA: A Linchpin in Cellular Lipid Metabolism

Stearoyl-CoA, the coenzyme A thioester of the 18-carbon saturated fatty acid stearic acid, is a pivotal intermediate in a variety of metabolic pathways. Its biological significance is intrinsically linked to its role as a primary substrate for the synthesis of monounsaturated fatty acids and its incorporation into complex lipids.

Metabolic Fates of Stearoyl-CoA

The metabolic processing of stearoyl-CoA is crucial for maintaining cellular homeostasis. The primary pathways involving stearoyl-CoA include:

  • Desaturation: The most significant fate of stearoyl-CoA is its conversion to oleoyl-CoA, a monounsaturated fatty acid. This reaction is catalyzed by the enzyme stearoyl-CoA desaturase (SCD) , a key regulator of lipid metabolism.[1][2][3]

  • Elongation: Stearoyl-CoA can be further elongated in the endoplasmic reticulum to form longer-chain saturated fatty acids.

  • Incorporation into Complex Lipids: Stearoyl-CoA serves as a building block for the synthesis of various complex lipids, including phospholipids, triglycerides, cholesterol esters, and wax esters.[3][4]

The metabolic pathways of stearoyl-CoA are intricately regulated by nutritional and hormonal signals, reflecting the cell's energy status.

Stearoyl_CoA_Metabolism Stearoyl-CoA Stearoyl-CoA Oleoyl-CoA Oleoyl-CoA Stearoyl-CoA->Oleoyl-CoA Stearoyl-CoA Desaturase (SCD) Longer-chain Saturated Fatty Acyl-CoAs Longer-chain Saturated Fatty Acyl-CoAs Stearoyl-CoA->Longer-chain Saturated Fatty Acyl-CoAs Elongases Complex Lipids (Phospholipids, Triglycerides, etc.) Complex Lipids (Phospholipids, Triglycerides, etc.) Stearoyl-CoA->Complex Lipids (Phospholipids, Triglycerides, etc.) Acyltransferases

Caption: Metabolic Fates of Stearoyl-CoA.

Biological Significance and Disease Relevance

The products of stearoyl-CoA metabolism, particularly oleic acid, are critical for:

  • Membrane Fluidity: The ratio of saturated to monounsaturated fatty acids in membrane phospholipids, influenced by SCD activity, is a key determinant of cell membrane fluidity, which affects a multitude of cellular processes including signaling and transport.[5]

  • Energy Storage: As a component of triglycerides, stearoyl-CoA contributes to the storage of metabolic energy.[4]

  • Cell Signaling: Monounsaturated fatty acids derived from stearoyl-CoA can act as signaling molecules.[1]

Dysregulation of stearoyl-CoA metabolism, and particularly SCD activity, has been implicated in a range of diseases:

  • Obesity and Metabolic Syndrome: Increased SCD activity is associated with obesity and insulin (B600854) resistance.[6][7]

  • Cancer: SCD is upregulated in various cancers, where it is thought to promote cell proliferation and survival.[3][5]

  • Cardiovascular Disease: The balance of saturated and monounsaturated fatty acids is crucial for cardiovascular health.[8]

This compound: An Uncharted Territory in Lipidomics

In stark contrast to the wealth of information on stearoyl-CoA, there is a significant lack of scientific literature detailing the biological significance of this compound. Its metabolic pathways, enzymatic regulation, and physiological roles are currently unknown.

Potential Formation and Metabolism

While direct evidence is absent, the formation of this compound can be hypothesized to occur through the hydroxylation of stearic acid, followed by its activation to a CoA thioester. Enzymes from the cytochrome P450 (CYP) family , particularly those with fatty acid ω-hydroxylase activity, are known to hydroxylate fatty acids.[9][10][11] For instance, CYP4F11 is known to be a fatty acid ω-hydroxylase.[11] The "ω-1" position for hydroxylation would correspond to the 11th carbon in an 18-carbon fatty acid.

Hypothetical_Formation_of_11_Hydroxyoctadecanoyl_CoA Stearoyl-CoA Stearoyl-CoA 11-Hydroxystearoyl-CoA 11-Hydroxystearoyl-CoA Stearoyl-CoA->11-Hydroxystearoyl-CoA Cytochrome P450 (e.g., CYP4F family)? Further Metabolism? Further Metabolism? 11-Hydroxystearoyl-CoA->Further Metabolism?

Caption: Hypothetical Formation of this compound.

Speculative Biological Roles

Based on the known functions of other hydroxylated fatty acids, several potential roles for this compound can be postulated, though these remain to be experimentally validated:

  • Intermediate in Metabolism: It could be an intermediate in a metabolic pathway leading to the formation of other bioactive molecules or for degradation. For example, other hydroxy fatty acids are precursors for the synthesis of lactones, which are used as flavoring agents.[12]

  • Signaling Molecule: The hydroxyl group could confer specific signaling properties, allowing it to interact with receptors or other proteins.

  • Component of Complex Lipids: It might be incorporated into sphingolipids or other complex lipids, where the hydroxyl group could alter membrane properties or protein interactions.[2][13] For instance, 2-hydroxylated fatty acids are important components of a subset of mammalian sphingolipids.[2]

Comparative Summary

FeatureStearoyl-CoAThis compound
Primary Role Substrate for desaturation and elongation; building block for complex lipids.Unknown; speculative roles as a metabolic intermediate or signaling molecule.
Key Enzyme Stearoyl-CoA Desaturase (SCD).Unknown; potentially formed by Cytochrome P450 enzymes.
Metabolic Pathways Fatty acid synthesis, desaturation, elongation, and complex lipid synthesis.Undetermined.
Biological Significance Regulation of membrane fluidity, energy storage, cell signaling.Unknown.
Disease Relevance Implicated in obesity, metabolic syndrome, cancer, and cardiovascular disease.No known disease associations.
State of Research Extensively studied with a vast body of literature.Largely uncharacterized with minimal available data.

Future Perspectives

The striking disparity in our understanding of stearoyl-CoA and this compound underscores a significant gap in the field of lipidomics. While stearoyl-CoA continues to be a major focus of research due to its central metabolic role and disease implications, this compound represents an unexplored frontier. Future research should aim to:

  • Identify the enzymes responsible for the synthesis and degradation of this compound.

  • Determine the cellular and tissue distribution of this molecule.

  • Investigate its potential roles in cellular signaling and membrane biology.

  • Explore its relevance in physiological and pathological conditions.

Elucidating the biological significance of this compound could reveal novel metabolic pathways and regulatory mechanisms, potentially opening new avenues for therapeutic intervention in various diseases.

Experimental Protocols

Given the lack of specific experimental data for this compound, this section provides a representative protocol for assaying the activity of stearoyl-CoA desaturase, a key enzyme in stearoyl-CoA metabolism. This methodology could be adapted for future studies on the metabolism of hydroxylated fatty acyl-CoAs.

Stearoyl-CoA Desaturase (SCD) Activity Assay

Objective: To measure the conversion of radiolabeled stearoyl-CoA to oleoyl-CoA in a microsomal preparation.

Materials:

  • Microsomal protein fraction isolated from cells or tissues of interest.

  • [1-14C]Stearoyl-CoA (radiolabeled substrate).

  • NADH.

  • ATP.

  • Coenzyme A.

  • Bovine Serum Albumin (BSA).

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Saponifying agent (e.g., ethanolic KOH).

  • Acidifying agent (e.g., HCl).

  • Organic solvent for extraction (e.g., hexane).

  • Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel G).

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, NADH, ATP, Coenzyme A, and BSA.

  • Enzyme Addition: Add a known amount of microsomal protein to the reaction mixture.

  • Initiation: Start the reaction by adding [1-14C]Stearoyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

  • Termination and Saponification: Stop the reaction by adding the saponifying agent. Heat the mixture (e.g., at 80°C for 1 hour) to hydrolyze the acyl-CoAs to free fatty acids.

  • Extraction: Cool the samples, acidify with HCl, and extract the fatty acids into an organic solvent like hexane.

  • Separation: Concentrate the organic extract and spot it onto a TLC plate. Separate the fatty acids by developing the plate in the appropriate solvent system. Stearic acid and oleic acid will have different retention factors.

  • Quantification: Visualize the fatty acid spots (e.g., with iodine vapor), scrape the corresponding silica gel into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculation: Calculate the SCD activity as the percentage of [1-14C]stearoyl-CoA converted to [1-14C]oleoyl-CoA per unit of time and protein concentration.

References

Safety Operating Guide

Prudent Disposal of 11-hydroxyoctadecanoyl-CoA: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of specialized chemical reagents. This guide provides essential, immediate safety and logistical information for the proper disposal of 11-hydroxyoctadecanoyl-CoA, a long-chain acyl-CoA.

The following procedures are based on general best practices for laboratory chemical waste management. Researchers, scientists, and drug development professionals should always consult their institution's specific safety data sheets (SDS) and waste disposal protocols, as well as local regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle this compound in a well-ventilated area to avoid inhalation of any potential dust or aerosols.

Step-by-Step Disposal Protocol

  • Container Selection:

    • Use a chemically compatible, leak-proof container for waste collection.[3][4] High-density polyethylene (B3416737) (HDPE) containers are generally suitable for organic chemical waste.

    • Ensure the container is clean and dry before use.

    • Never use food containers for chemical waste storage.[3]

  • Waste Segregation:

    • Collect this compound waste separately from other waste streams, especially incompatible materials such as strong oxidizing agents.[3][5][6]

    • Do not mix aqueous waste with organic solvent waste.[2]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the first waste was added to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[3][4][7]

    • The SAA should be a secondary containment system to prevent spills.

    • Ensure the storage area is cool, dry, and well-ventilated.[8]

  • Disposal Request:

    • Once the container is full or you have no further use for the chemical, contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and disposal.[7]

Quantitative Waste Management Guidelines

The following table summarizes general quantitative limits for hazardous waste accumulation in a laboratory setting. These are based on typical institutional and regulatory guidelines and should be confirmed with your local EH&S office.

ParameterGuidelineCitation
Maximum Hazardous Waste Volume in SAA55 gallons[7]
Maximum Acutely Toxic Waste (P-list)1 quart (liquid) or 1 kg (solid)[7]
Maximum Storage Time in SAA12 months (as long as volume limits are not exceeded)[7]
Time for Removal After Container is FullWithin 3 calendar days[3][7]

Experimental Protocol Considerations

When designing experiments, always aim to minimize the generation of chemical waste.[2][7] This can be achieved by:

  • Using smaller scale reactions where possible.

  • Avoiding the preparation of excess reagents.

  • Considering less hazardous alternative chemicals if available.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize Waste: Treat as Hazardous Chemical ppe->characterize container Select Compatible, Leak-Proof Waste Container characterize->container segregate Segregate from Incompatible Waste Streams container->segregate label Label Container with 'Hazardous Waste' & Chemical Name segregate->label store Store in Designated Satellite Accumulation Area (SAA) label->store full Is Container Full or Waste No Longer Generated? store->full full->store No contact Contact Institutional EH&S for Waste Pickup full->contact Yes end End: Proper Disposal by EH&S contact->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 11-hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Due to the compound's nature as a complex biochemical, a comprehensive approach to personal protection is mandatory. The required PPE is detailed below.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination.Provides a robust barrier against dermal absorption. Double-gloving allows for the safe removal of a contaminated outer layer without compromising hand protection.
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects eyes from splashes of solutions or airborne powder. A face shield offers additional protection for the entire face.
Body Protection A lab coat with long sleeves and elastic cuffs. A chemically resistant apron should be worn over the lab coat when handling larger quantities or solutions.Prevents contamination of personal clothing and skin. The apron provides an additional layer of protection against spills.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required when handling the solid compound outside of a certified chemical fume hood or for spill cleanup.Protects against inhalation of fine powders, which is a primary route of exposure for solid biochemicals.

Operational Plan: Safe Handling Procedures

All manipulations of 11-hydroxyoctadecanoyl-CoA should be performed within a certified chemical fume hood to minimize inhalation exposure.

1. Preparation and Weighing:

  • Pre-weighing: Before bringing the compound into the weighing area, tare the weighing vessel.

  • Weighing: Carefully weigh the desired amount of the solid compound in a disposable weigh boat or directly into the reaction vessel within the fume hood. Use anti-static weighing tools if available.

  • Post-weighing: Securely cap the primary container immediately after weighing. Clean the spatula and weighing area with a suitable solvent (e.g., 70% ethanol)

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.